1,1,1,3,10,11-Hexachloroundecane
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1,1,1,3,10,11-hexachloroundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Cl6/c12-8-10(14)6-4-2-1-3-5-9(13)7-11(15,16)17/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUCVTBWQJKWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CCl)Cl)CCC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697784 | |
| Record name | 1,1,1,3,10,11-Hexachloroundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601523-28-8 | |
| Record name | 1,1,1,3,10,11-Hexachloroundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Proposed Synthesis of 1,1,1,3,10,11-Hexachloroundecane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The synthesis of 1,1,1,3,10,11-hexachloroundecane is not well-documented in publicly available scientific literature. The following guide presents a plausible, multi-step synthetic pathway based on established principles of organic chemistry and general methods for the synthesis of polychlorinated alkanes. The experimental protocols provided are hypothetical and would require optimization and validation in a laboratory setting.
Introduction
This compound is a polychlorinated alkane (PCA) characterized by a specific arrangement of chlorine atoms on an eleven-carbon chain. This technical guide outlines a proposed synthetic route to obtain this molecule with a high degree of regioselectivity, a significant challenge in the synthesis of specifically substituted long-chain alkanes. Industrial production of PCAs typically involves free-radical chlorination of n-alkanes, which results in complex mixtures of isomers and varying degrees of chlorination[1][2]. To achieve the target molecule's unique substitution pattern, a more controlled, multi-step approach is necessary.
The proposed pathway commences with a commercially available starting material, 10-undecenoic acid, and proceeds through the selective chlorination of the terminal double bond, followed by a series of transformations at the carboxylic acid terminus to introduce the 1,1,1,3-tetrachloro functionality.
Proposed Synthetic Pathway
The proposed synthesis is a four-step process:
-
Vicinal Dichlorination: Conversion of 10-undecenoic acid to 10,11-dichloroundecanoic acid.
-
Halogen Exchange (Hunsdiecker-type reaction): Conversion of the carboxylic acid to an 11-bromo-1,2-dichlorodecane.
-
Friedel-Crafts Alkylation: Reaction of the bromoalkane with trichloroethylene (B50587) to form 1,1,3,10,11-pentachloro-1-undene.
-
Hydrochlorination: Addition of hydrogen chloride across the double bond to yield the final product, this compound.
A schematic of this proposed pathway is presented below.
Caption: Proposed four-step synthesis of this compound.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for each step of the proposed synthesis.
Step 1: Synthesis of 10,11-Dichloroundecanoic Acid
This step involves the vicinal dichlorination of the terminal alkene of 10-undecenoic acid. The addition of chlorine to an alkene is a well-established reaction[3].
Methodology:
-
Dissolve 10-undecenoic acid (1 equivalent) in a suitable inert solvent such as carbon tetrachloride (CCl4) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Protect the reaction from light to prevent free-radical side reactions.
-
Bubble chlorine gas (Cl2) slowly through the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purge the solution with nitrogen gas to remove excess chlorine.
-
Remove the solvent under reduced pressure to yield crude 10,11-dichloroundecanoic acid.
-
Purify the product by recrystallization or column chromatography.
| Parameter | Value/Condition |
| Starting Material | 10-Undecenoic Acid |
| Reagent | Chlorine (Cl2) gas |
| Solvent | Carbon Tetrachloride (CCl4) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Work-up | Nitrogen purge, solvent evaporation |
Step 2: Synthesis of 11-Bromo-1,2-dichlorodecane
This step utilizes a modified Hunsdiecker reaction to convert the carboxylic acid to a bromoalkane with one less carbon.
Methodology:
-
Suspend 10,11-dichloroundecanoic acid (1 equivalent) in water and add silver oxide (Ag2O, 0.5 equivalents).
-
Stir the mixture at room temperature until the silver salt of the carboxylic acid is formed.
-
Filter, wash with water and acetone, and dry the silver salt in a vacuum oven.
-
Suspend the dry silver salt in anhydrous carbon tetrachloride.
-
Slowly add a solution of bromine (1 equivalent) in carbon tetrachloride to the suspension with stirring.
-
Gently reflux the mixture until the evolution of CO2 ceases and the color of bromine disappears.
-
Cool the reaction mixture and filter off the silver bromide.
-
Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 11-bromo-1,2-dichlorodecane by vacuum distillation.
| Parameter | Value/Condition |
| Starting Material | 10,11-Dichloroundecanoic Acid |
| Reagents | Silver Oxide (Ag2O), Bromine (Br2) |
| Solvent | Carbon Tetrachloride (CCl4) |
| Temperature | Reflux |
| Reaction Time | 1-3 hours |
| Work-up | Filtration, aqueous wash, drying |
Step 3: Synthesis of 1,1,3,10,11-Pentachloro-1-undene
This step involves a Friedel-Crafts alkylation of trichloroethylene with the previously synthesized bromoalkane.
Methodology:
-
In a three-necked flask equipped with a dropping funnel, condenser, and stirrer, place anhydrous aluminum chloride (AlCl3, 1.1 equivalents) and trichloroethylene (used as both reactant and solvent).
-
Cool the mixture in an ice bath.
-
Slowly add 11-bromo-1,2-dichlorodecane (1 equivalent) from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 40-50 °C) to ensure completion.
-
Monitor the reaction by gas chromatography (GC).
-
Pour the reaction mixture onto crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the excess trichloroethylene by distillation.
-
Purify the product by vacuum distillation.
| Parameter | Value/Condition |
| Starting Material | 11-Bromo-1,2-dichlorodecane |
| Reagents | Trichloroethylene, Aluminum Chloride (AlCl3) |
| Temperature | 0 °C to 50 °C |
| Reaction Time | 4-6 hours |
| Work-up | Quenching with ice/HCl, aqueous wash |
Step 4: Synthesis of this compound
The final step is the hydrochlorination of the double bond in 1,1,3,10,11-pentachloro-1-undene to yield the target molecule.
Methodology:
-
Dissolve the 1,1,3,10,11-pentachloro-1-undene (1 equivalent) in a suitable inert solvent like dichloromethane (B109758) or use no solvent if the substrate is a liquid at the reaction temperature.
-
Add a catalytic amount of a Lewis acid, such as anhydrous aluminum chloride (AlCl3).
-
Bubble dry hydrogen chloride (HCl) gas through the mixture at a low temperature (e.g., 0 °C).
-
Allow the reaction to proceed until the starting material is consumed (monitor by GC).
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the final product, this compound, by vacuum distillation or preparative chromatography.
| Parameter | Value/Condition | | :--- | Value/Condition | | Starting Material | 1,1,3,10,11-Pentachloro-1-undene | | Reagents | Hydrogen Chloride (gas), Aluminum Chloride (AlCl3) | | Temperature | 0 °C | | Reaction Time | 2-4 hours | | Work-up | Quenching with water, aqueous wash |
Logical Workflow for Synthesis
The overall workflow for the proposed synthesis is depicted in the following diagram.
Caption: Workflow diagram for the proposed synthesis of this compound.
Conclusion
This technical guide provides a detailed, albeit hypothetical, pathway for the synthesis of this compound. The proposed route employs a series of well-understood organic reactions to achieve the specific chlorination pattern that is unlikely to be accessible through non-selective free-radical chlorination. Each step would require careful experimental optimization to maximize yields and minimize side products. This guide serves as a foundational blueprint for researchers and scientists interested in the targeted synthesis of complex polychlorinated alkanes.
References
An In-depth Technical Guide to the Physical Characteristics of 1,1,1,3,10,11-Hexachloroundecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3,10,11-Hexachloroundecane, with the CAS number 601523-28-8, is a polychlorinated alkane (PCA). PCAs are complex mixtures of chlorinated n-alkanes that have been used as high-temperature lubricants, plasticizers, and flame retardants.[1] This guide provides a comprehensive overview of the known physical and chemical properties of the specific congener this compound. It is important to note that much of the available data for this specific compound is based on computational predictions rather than experimental determination.
Context for Drug Development Professionals
A thorough review of scientific literature reveals no current research linking this compound or other polychlorinated alkanes to pharmaceutical applications or specific biological signaling pathways. The primary focus of research on PCAs relates to their environmental fate, persistence, and toxicology.[1][2] Short-chain chlorinated paraffins (SCCPs), a class to which this compound belongs, are recognized as persistent organic pollutants.[3][4] Therefore, the relevance of this compound to drug development is currently not established.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various environmental and laboratory settings.
| Property | Value | Source |
| Molecular Formula | C11H18Cl6 | [5][] |
| Molecular Weight | 362.98 g/mol | [5][] |
| CAS Number | 601523-28-8 | [5] |
| Predicted Boiling Point | 384.5 ± 10.0 °C | [5][7] |
| Predicted Density | 1.299 ± 0.06 g/cm³ | [5][7] |
| Predicted XLogP3 | 6.9 | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [7] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 0 | [5] |
| Rotatable Bond Count | 9 | [5] |
| Exact Mass | 361.951017 | [5] |
Experimental Protocols
Specific experimental protocols for the synthesis or physical property determination of this compound are not detailed in the available literature. However, general methodologies for the synthesis and characterization of polychlorinated alkanes are well-established.
Synthesis of Polychlorinated Alkanes
The industrial production of chlorinated paraffins involves the chlorination of n-alkane mixtures.[3] For laboratory-scale synthesis of specific congeners, a common method is the refluxing of a pure n-alkane with sulfuryl chloride (SO2Cl2) in the presence of UV light, which initiates a free-radical reaction.[8] The resulting products can then be purified using techniques such as adsorption chromatography on Florisil.[8]
Determination of Physical Properties
-
Boiling Point: For high molecular weight compounds like this compound, the boiling point can be determined using methods such as distillation or a Thiele tube apparatus.[9] The capillary method is also a suitable technique that requires only a small amount of the substance.[10]
-
Density: The density of a liquid can be determined using several methods. The gravimetric buoyancy technique, which is based on Archimedes' principle, is a widely used and accurate method.[11] This involves weighing a reference body of a known volume in air and then in the liquid of unknown density.[11] Alternatively, the density can be calculated by accurately measuring the mass and volume of a sample.[12][13]
-
Octanol-Water Partition Coefficient (LogP): This value is a measure of a chemical's lipophilicity and is crucial for assessing its environmental fate and bioaccumulation potential. The shake-flask method is a traditional approach, though it can be prone to emulsion formation for highly hydrophobic substances.[14] More advanced techniques include the slow-stirring method, which minimizes emulsion formation, and the generator column method.[14][15]
Logical Workflow for Chemical Characterization
The following diagram illustrates a typical workflow for the characterization of a chemical substance like this compound, from initial identification to the assessment of its biological relevance.
Caption: Logical workflow for the characterization of a chemical compound.
References
- 1. Environmental chemistry and toxicology of polychlorinated n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 7. 601523-28-8 | CAS DataBase [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 12. homesciencetools.com [homesciencetools.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. p2infohouse.org [p2infohouse.org]
An In-depth Technical Guide to 1,1,1,3,10,11-Hexachloroundecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1,3,10,11-Hexachloroundecane is a polychlorinated alkane (PCA) with a long carbon chain.[1][2] This document provides a summary of the available technical data on its molecular structure and computed properties. Due to a lack of publicly available experimental research, this guide will focus on the foundational chemical information derived from computational models. At present, there are no detailed experimental protocols, spectroscopic analyses, or studies on the biological activity and potential signaling pathways of this specific compound in the scientific literature.
Molecular Structure and Identification
This compound is characterized by an eleven-carbon undecane (B72203) backbone with six chlorine atoms substituted at the 1, 3, 10, and 11 positions. The terminal carbons at one end of the chain are trichlorinated.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₈Cl₆[2][] |
| CAS Number | 601523-28-8[2] |
| Canonical SMILES | C(CCCC(CCl)Cl)CCC(CC(Cl)(Cl)Cl)Cl[] |
| InChI Key | BGUCVTBWQJKWCX-UHFFFAOYSA-N[] |
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound. It is important to note that these are theoretical values and have not been experimentally verified.
| Property | Value |
| Molecular Weight | 362.98 g/mol [2][] |
| XLogP3-AA (LogP) | 8.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 8 |
| Exact Mass | 361.951017 Da |
| Monoisotopic Mass | 359.953967 Da |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 17 |
Experimental Data and Protocols
A comprehensive search of scientific literature and chemical databases did not yield any specific experimental protocols for the synthesis, purification, or analysis of this compound. While general methods for the chlorination of alkanes exist, no detailed procedure tailored to this molecule has been published. Furthermore, no experimental spectroscopic data (e.g., NMR, IR, Mass Spectrometry) are available in the public domain.
Biological Activity and Toxicological Information
There is currently no published research on the biological activity, mechanism of action, or toxicological profile of this compound. As a polychlorinated alkane, it belongs to a class of compounds that can exhibit persistence in the environment and potential for bioaccumulation. However, without specific studies, any assessment of its biological impact would be speculative.
Logical Relationship of Available Information
The following diagram illustrates the current state of knowledge regarding this compound, highlighting the absence of experimental data.
References
Solubility of 1,1,1,3,10,11-Hexachloroundecane in Organic Solvents: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the solubility of 1,1,1,3,10,11-Hexachloroundecane in organic solvents. Due to a notable absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It covers theoretical considerations for predicting solubility, detailed experimental protocols for accurate measurement, and templates for the systematic presentation of data. The methodologies described are based on established techniques for other long-chain chlorinated alkanes.
Introduction
This compound is a polychlorinated alkane (PCA) characterized by a long carbon chain. Understanding its solubility in various organic solvents is crucial for a range of applications, including its synthesis, purification, formulation in drug delivery systems, and assessment of its environmental fate. The presence of both a long, nonpolar alkyl chain and multiple polar carbon-chlorine bonds gives the molecule a complex solubility profile. This guide provides the foundational knowledge and experimental procedures necessary for researchers to determine the solubility of this compound in relevant organic solvents.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a qualitative prediction of solubility. Given its structure, this compound is expected to be more soluble in nonpolar and weakly polar organic solvents that can accommodate its long alkyl chain. Solvents with similar intermolecular forces are more likely to be effective.
A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP) . This method deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solvent is likely to dissolve a solute if their Hansen parameters are similar. The HSP for this compound can be estimated using group contribution methods. These predicted parameters can then be compared to the known HSPs of various organic solvents to guide solvent selection for experimental studies.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound. The choice of method may depend on the expected solubility range and the properties of the solvent.
Shake-Flask Method (for moderately soluble compounds)
This is a traditional and straightforward method for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to run preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant-temperature bath for a sufficient time to allow the undissolved solute to settle. Centrifugation at the same temperature can be used to accelerate this process.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant saturated solution. Be cautious not to disturb the solid phase. Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the analytical instrument's linear range.
-
Quantification: Analyze the diluted sample using a calibrated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Generator Column Method (for sparingly soluble compounds)
This method is suitable for determining the solubility of sparingly soluble compounds and avoids the formation of micro-emulsions.
Methodology:
-
Column Preparation: A solid support (e.g., glass beads or diatomaceous earth) is coated with an excess of this compound. If the compound is solid, it can be dissolved in a volatile solvent, coated onto the support, and the solvent carefully evaporated. The coated support is then packed into a column.
-
Equilibration: The chosen organic solvent is pumped through the generator column at a slow, constant flow rate. The long contact time with the coated support ensures that the solvent becomes saturated with the solute. The entire system is maintained at a constant temperature.
-
Sample Collection: The saturated eluate is collected for a known period.
-
Extraction and Concentration: The collected saturated solvent is then passed through an extractor column containing a solid phase that adsorbs the solute. The solute is subsequently eluted from the extractor column with a small volume of a strong solvent.
-
Quantification: The concentrated eluate is analyzed by a suitable analytical technique (e.g., GC-MS) to determine the amount of this compound.
-
Calculation: The solubility is calculated from the amount of solute collected, the volume of solvent passed through the generator column, and any dilution or concentration factors.
Slow-Stir Method (for hydrophobic and liquid compounds)
This technique is particularly useful for avoiding the formation of emulsions with liquid solutes and can be adapted for solid solutes in organic solvents.
Methodology:
-
System Setup: A jacketed vessel is used to maintain a constant temperature. A known volume of the organic solvent is added to the vessel. An excess of this compound is added.
-
Equilibration: The mixture is stirred slowly with a magnetic stirrer. The stirring speed is kept low to ensure a well-defined interface between the solvent and the excess solute, preventing the formation of a vortex and mechanical dispersion.
-
Sampling: After a prolonged equilibration period (which can take several days), stirring is stopped, and the phases are allowed to separate. A sample of the saturated solvent is carefully withdrawn from a sampling port positioned away from the excess solute.
-
Quantification: The concentration of this compound in the sample is determined using an appropriate analytical method.
Analytical Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the quantification of this compound due to its volatility and the specificity of mass spectrometric detection.
GC-MS Parameters (Example):
-
Injector: Split/splitless, operated in splitless mode.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient program suitable for eluting the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
A calibration curve should be prepared using standards of known concentrations of this compound in the same solvent as the samples.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C
| Organic Solvent | Solvent Polarity (Dielectric Constant) | Method Used | Solubility (g/L) | Solubility (mol/L) |
| e.g., Hexane | 1.89 | Shake-Flask | Data to be determined | Data to be determined |
| e.g., Toluene | 2.38 | Shake-Flask | Data to be determined | Data to be determined |
| e.g., Dichloromethane | 9.08 | Shake-Flask | Data to be determined | Data to be determined |
| e.g., Acetone | 20.7 | Shake-Flask | Data to be determined | Data to be determined |
| e.g., Methanol | 32.7 | Shake-Flask | Data to be determined | Data to be determined |
Visualizations
The following diagrams illustrate the experimental workflows for the described solubility determination methods.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Caption: Workflow for the Generator Column Solubility Determination Method.
In-Depth Technical Guide: 1,1,1,3,10,11-Hexachloroundecane (CAS 601523-28-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the chemical compound 1,1,1,3,10,11-Hexachloroundecane (CAS 601523-28-8), a member of the polychlorinated n-alkanes (PCAs) family. Due to a lack of specific research on this particular molecule within drug development contexts, this guide synthesizes available data on its physicochemical properties and draws upon established knowledge of related polychlorinated compounds to infer potential biological interactions and toxicological pathways. The primary focus is on the potential interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a common target for halogenated hydrocarbons. This guide also presents standardized experimental protocols that can be adapted to investigate the biological and toxicological profile of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for understanding its environmental fate, bioavailability, and potential for biological interaction.
| Property | Value | Source(s) |
| CAS Number | 601523-28-8 | Generic Chemical Databases |
| Chemical Name | This compound | Generic Chemical Databases |
| Molecular Formula | C₁₁H₁₈Cl₆ | [1][2] |
| Molecular Weight | 362.98 g/mol | [1][2] |
| Predicted Boiling Point | 384.5 ± 10.0 °C | [3][4] |
| Predicted Density | 1.299 ± 0.06 g/cm³ | [3][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Physical Form | Expected to be a liquid or waxy solid | Inferred from related compounds |
| Synonyms | Polychlorinated alkane (PCA) | [1] |
Known and Potential Uses
This compound belongs to the class of polychlorinated alkanes (PCAs), also known as chlorinated paraffins. The primary industrial applications for this class of compounds are:
-
Flame Retardants: Used in plastics, textiles, and coatings to reduce flammability.
-
Plasticizers: Added to polymers to increase their flexibility and durability.
-
Additives in Metalworking Fluids: Utilized for their lubricating and cooling properties under extreme pressure.
It is important to note that there is currently no publicly available information suggesting the use of this compound in any drug development or therapeutic application. Its relevance to this field is primarily from a toxicological and environmental health perspective, particularly concerning its potential as a persistent organic pollutant (POP).
Potential Biological Interactions and Signaling Pathways
While direct studies on this compound are not available, technical mixtures of chlorinated paraffins have been shown to exhibit agonist properties towards the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor that plays a critical role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.
Activation of the AhR signaling pathway by a ligand typically follows these steps:
-
Ligand Binding: The ligand enters the cytoplasm and binds to the AhR, which is part of a cytosolic protein complex.
-
Nuclear Translocation: Upon binding, the AhR dissociates from its chaperone proteins and translocates into the nucleus.
-
Dimerization: In the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).
-
DNA Binding: The AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
-
Gene Transcription: This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolism of foreign compounds.
Chronic or inappropriate activation of the AhR pathway is associated with a range of toxicological effects, including immunotoxicity, carcinogenicity, and endocrine disruption.
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to assess the biological activity of this compound, with a focus on its potential to activate the AhR pathway.
Protocol: In Vitro AhR Activation Assay (Reporter Gene Assay)
This protocol outlines a common method to determine if a compound can activate the AhR signaling pathway using a cell line containing a reporter gene linked to an AhR-responsive promoter.
Objective: To quantify the dose-dependent activation of the Aryl Hydrocarbon Receptor.
Materials:
-
H4IIE-luc cells (or other suitable AhR-responsive reporter cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (test compound)
-
TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) as a positive control
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Culture: Culture H4IIE-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the TCDD positive control in DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.1%.
-
Dosing: Remove the culture medium from the cells and replace it with medium containing the various concentrations of the test compound, positive control, or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Lysis and Luciferase Assay: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a concurrent viability assay) and express the results as fold induction over the vehicle control. Plot the dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Protocol: Cytochrome P450 (CYP1A1) Induction Assay
This protocol measures the induction of CYP1A1 enzyme activity, a downstream target of AhR activation.
Objective: To determine if the test compound induces the metabolic activity of the CYP1A1 enzyme in a dose-dependent manner.
Materials:
-
Human hepatocytes or a suitable liver cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound (test compound)
-
Omeprazole or TCDD (positive control for CYP1A1 induction)
-
DMSO (vehicle control)
-
CYP1A1 substrate (e.g., 7-Ethoxyresorufin)
-
NADPH regenerating system
-
Fluorescence plate reader
Methodology:
-
Cell Culture and Seeding: Culture and seed the hepatocytes or liver cell line in collagen-coated plates and allow them to form a confluent monolayer.
-
Compound Treatment: Treat the cells with various concentrations of this compound, a positive control, or a vehicle control for 48-72 hours to allow for enzyme induction.
-
Cell Lysis/Permeabilization: After the induction period, wash the cells and either prepare a microsomal fraction or permeabilize the cells to allow substrate access.
-
Enzyme Reaction: Initiate the enzyme reaction by adding the CYP1A1 substrate (e.g., 7-Ethoxyresorufin) and an NADPH regenerating system. Incubate at 37°C. The CYP1A1 enzyme will convert the substrate to a fluorescent product (resorufin).
-
Fluorescence Measurement: Stop the reaction at a specified time point and measure the fluorescence of the product using a fluorescence plate reader.
-
Data Analysis: Quantify the rate of product formation and normalize it to the protein concentration in each well. Express the results as fold induction over the vehicle control and determine the EC₅₀.
Conclusion and Future Directions
This compound is a polychlorinated alkane with well-defined physicochemical properties but a significant lack of data regarding its biological activity and toxicological profile. Based on the behavior of related compounds, a primary area of concern and a logical starting point for research is its potential to act as a ligand for the Aryl Hydrocarbon Receptor.
For researchers in drug development, this compound is not a therapeutic candidate but represents a class of environmental contaminants that could have significant interactions with metabolic pathways relevant to drug safety and efficacy. Future research should focus on performing the in vitro assays described in this guide to definitively characterize the interaction of this compound with the AhR signaling pathway. Further studies could then explore its metabolism, potential for bioaccumulation, and broader toxicological effects. Such data are essential for a comprehensive risk assessment for human health.
References
- 1. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 2. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Induction Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Environmental Fate of 1,1,1,3,10,11-Hexachloroundecane: An In-depth Technical Guide
This guide will, however, provide an overview of the known environmental behavior of structurally similar short-chain chlorinated paraffins to offer a potential framework for understanding the likely environmental fate of 1,1,1,3,10,11-Hexachloroundecane. It is crucial to emphasize that the following information is based on analogous compounds and may not accurately reflect the specific properties and environmental behavior of this compound.
General Environmental Fate of Short-Chain Chlorinated Paraffins (SCCPs)
Short-chain chlorinated paraffins are a complex mixture of polychlorinated n-alkanes, and their environmental fate is influenced by the degree of chlorination and the length of the carbon chain. Generally, SCCPs are characterized by their persistence in the environment, potential for bioaccumulation, and long-range transport.
Persistence and Degradation
SCCPs are generally resistant to biodegradation.[2] However, some studies have shown that microbial degradation can occur under certain conditions. For instance, microbial utilization of chlorinated paraffins with observed metabolic dechlorination has been reported in laboratory settings using sewage sludge or nutrient media.
Atmospheric degradation is a potential pathway for some chlorinated paraffins. For example, the atmospheric lifetime of 1,2,4,6,8,10,11-heptachloroundecane, a compound structurally similar to the one , initiated by hydroxyl (OH) radicals is estimated to be around 7.1 days.[3][4] The degradation process in the atmosphere can lead to the formation of chloro-aldehydes, chloro-ketones, and chloro-hydrins.[3][4]
Table 1: General Persistence of Short-Chain Chlorinated Paraffins
| Environmental Compartment | Persistence Level | Notes |
| Water | High | Generally resistant to hydrolysis and biodegradation. |
| Soil | High | Strong sorption to organic matter can limit mobility but increase persistence. |
| Sediment | High | Can act as a long-term sink for these compounds. |
| Atmosphere | Variable | Subject to degradation by hydroxyl radicals, with lifetimes varying based on structure. |
Bioaccumulation
The bioaccumulation potential of persistent organic chemicals is a significant concern. While specific data for this compound is unavailable, studies on other persistent organic chemicals indicate that compounds with high persistence have a high potential for bioaccumulation in food webs.[5] The partitioning properties of a chemical, such as its octanol-water partition coefficient (Kow) and octanol-air partition coefficient (Koa), play a role in bioaccumulation at each trophic level.[5] However, over the entire food web, the substance's persistence in the environment is a more critical determinant of human exposure.[5]
Transport
The environmental transport of SCCPs is influenced by their physical and chemical properties. Compounds with lower water solubility and higher vapor pressure can undergo long-range atmospheric transport. Once deposited, their mobility in soil and water is largely governed by their tendency to adsorb to organic matter. Chemicals with low water solubility and high sorption coefficients are less likely to leach into groundwater.
Hypothetical Environmental Fate Pathway
The following diagram illustrates a generalized and hypothetical pathway for the environmental fate of a persistent organic pollutant like a short-chain chlorinated paraffin (B1166041). This is not specific to this compound due to the lack of data.
Caption: Hypothetical environmental pathways of a persistent short-chain chlorinated paraffin.
Conclusion
The lack of specific data on the environmental fate of this compound underscores the need for further research on this and other specific SCCP congeners. While general principles of SCCP behavior provide some insight, the unique properties of each specific compound can lead to different environmental outcomes. Researchers, scientists, and drug development professionals should be aware of this data gap and exercise caution when assessing the potential environmental risks associated with this substance. Future research should focus on determining the key physical-chemical properties, degradation rates, and bioaccumulation factors for this compound to enable a comprehensive risk assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. The OH-initiated chemical transformation of 1,2,4,6,8,10,11-heptachloroundecane in the atmosphere - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioaccumulation potential of persistent organic chemicals in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of 1,1,1,3,10,11-Hexachloroundecane: A Data Gap Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of publicly available scientific literature reveals a significant lack of specific toxicological data for 1,1,1,3,10,11-Hexachloroundecane. While this compound is identified as a long-chain polychlorinated alkane (PCA)[1][2], no dedicated studies detailing its toxicological profile, including quantitative data, experimental methodologies, or mechanisms of action, could be located. This absence of specific information prevents the creation of a detailed toxicological whitepaper as requested. The following report outlines the current data landscape and provides a general overview of the toxicological concerns associated with the broader class of long-chain chlorinated paraffins (LCCPs), to which this compound belongs.
Introduction to this compound
This compound is a chlorinated hydrocarbon with the molecular formula C₁₁H₁₈Cl₆. It falls under the category of polychlorinated alkanes, which are complex mixtures of chlorinated n-alkanes. The degree of chlorination and the carbon chain length of PCAs can vary significantly, leading to a wide range of physical, chemical, and toxicological properties. While general information on PCAs exists, specific data for individual congeners like this compound are scarce.
General Toxicological Profile of Long-Chain Chlorinated Paraffins (LCCPs)
In the absence of specific data for this compound, a general overview of the toxicology of LCCPs (C18-C30) is provided for context. It is crucial to note that this information is not directly transferable and should be interpreted with caution.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Generally, the absorption of LCCPs after oral exposure is low and decreases with increasing carbon chain length and degree of chlorination. They tend to distribute to and accumulate in adipose tissue and lipid-rich tissues like the liver and thyroid. Metabolism of LCCPs is generally slow and may involve hydroxylation and dehydrochlorination. Excretion is primarily through feces.
Toxicological Endpoints of Concern for LCCPs
Studies on LCCPs have indicated potential effects on the liver, thyroid, and kidneys. Some studies in rodents have suggested that certain LCCPs may have carcinogenic potential, although the evidence is often limited and the mechanism is not fully understood.
It must be reiterated that these are general toxicological concerns for the broader class of LCCPs and may not be representative of the specific profile of this compound.
Data Gaps and Future Research Directions
The current lack of toxicological data for this compound highlights a significant data gap. To adequately assess the potential risks associated with this compound, the following studies are necessary:
-
Acute, sub-chronic, and chronic toxicity studies via relevant routes of exposure (oral, dermal, inhalation) to determine dose-response relationships and identify target organs.
-
Genotoxicity and carcinogenicity bioassays to evaluate its mutagenic and carcinogenic potential.
-
Developmental and reproductive toxicity studies to assess its effects on reproductive health and offspring development.
-
Mechanistic studies to elucidate potential signaling pathways and modes of action.
Conclusion
A thorough investigation for toxicological data on this compound yielded no specific information that would allow for the creation of an in-depth technical guide. The core requirements for quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways cannot be met due to the absence of primary research on this specific compound. The scientific community, particularly researchers and professionals in drug development and chemical safety, should be aware of this data gap. Any handling or potential exposure to this compound should be approached with caution, adhering to the general safety principles for handling chlorinated hydrocarbons until specific toxicological data becomes available.
References
Potential Research Areas for 1,1,1,3,10,11-Hexachloroundecane: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide outlines key potential research areas for the long-chain polychlorinated alkane (LCPA) 1,1,1,3,10,11-Hexachloroundecane. Due to the limited specific data on this compound, this guide draws upon the broader knowledge of long-chain chlorinated paraffins (LCCPs) to propose a strategic research framework.
Introduction and Physicochemical Properties
This compound is a member of the long-chain polychlorinated alkane (LCPA) family. LCPAs, also known as long-chain chlorinated paraffins (LCCPs), are complex mixtures of chlorinated n-alkanes.[1][2][3] These compounds have seen wide industrial application as plasticizers, flame retardants, and lubricants.[4][5] While significant research has been conducted on short-chain chlorinated paraffins (SCCPs), which are recognized as persistent organic pollutants (POPs), LCCPs remain a comparatively understudied group of chemicals.[2][3] The specific congener, this compound, presents a unique opportunity to investigate the biological and environmental fate of a defined LCPA structure, moving beyond the complexities of technical mixtures.
A summary of the available physicochemical data for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈Cl₆ | MedChemExpress |
| Molecular Weight | 362.98 g/mol | MedChemExpress |
| CAS Number | 601523-28-8 | MedChemExpress |
| Appearance | Not specified | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Water Solubility | Expected to be low based on structure | Inferred |
| LogP (Octanol-Water) | Expected to be high based on structure | Inferred |
Table 1: Physicochemical Properties of this compound.
Proposed Research Areas
The lack of specific data for this compound necessitates a foundational research program. The following areas are proposed to fill critical knowledge gaps.
Ecotoxicology and Environmental Fate
The environmental persistence and bioaccumulation potential of LCCPs are of significant concern.[4][6][7] Research in this area should focus on:
-
Biodegradation: Assessing the susceptibility of this compound to microbial degradation under various environmental conditions (aerobic and anaerobic).
-
Bioaccumulation: Determining the potential for this compound to accumulate in aquatic and terrestrial organisms.
-
Toxicity to Environmental Organisms: Evaluating the acute and chronic toxicity to representative species from different trophic levels (e.g., algae, daphnids, fish).
Caption: Proposed Environmental Fate and Exposure Pathways.
Mammalian Toxicology and Toxicokinetics
Understanding the potential health effects in mammals is crucial. A comprehensive toxicological evaluation should be undertaken, including:
-
Acute, Sub-chronic, and Chronic Toxicity: Determining the toxicity profile following different exposure durations.
-
Genotoxicity and Carcinogenicity: Assessing the mutagenic and carcinogenic potential.
-
Reproductive and Developmental Toxicity: Investigating the effects on reproductive health and offspring development.
-
Toxicokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Mechanistic Toxicology and Signaling Pathways
Elucidating the molecular mechanisms of toxicity is essential for risk assessment and potential therapeutic intervention. Key areas of investigation include:
-
Receptor-Mediated Effects: Investigating interactions with nuclear receptors such as the aryl hydrocarbon receptor (AhR), pregnane (B1235032) X receptor (PXR), and constitutive androstane (B1237026) receptor (CAR), which are known to be affected by some chlorinated compounds.[8]
-
Oxidative Stress and Inflammation: Determining if exposure induces oxidative stress and pro-inflammatory responses.
-
Endocrine Disruption: Assessing the potential to interfere with hormone synthesis, signaling, and metabolism.
Caption: Hypothetical Signaling Pathways for Investigation.
Experimental Protocols
Detailed experimental protocols are not available for this compound. However, established methodologies for studying LCCPs can be adapted.
Analytical Chemistry
Accurate quantification is fundamental to all research areas.
-
Sample Preparation: Extraction from various matrices (water, soil, tissue) can be achieved using liquid-liquid extraction or solid-phase extraction. Cleanup steps are often necessary to remove interfering compounds.
-
Instrumentation: Gas chromatography coupled with electron capture negative ion mass spectrometry (GC-ECNI-MS) is a common and sensitive method for the analysis of chlorinated paraffins.[9][10] High-resolution mass spectrometry can aid in the identification of metabolites.
In Vitro Toxicity Assays
-
Cell Viability Assays: A range of cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) can be used to assess cytotoxicity using assays such as MTT or LDH release.
-
Reporter Gene Assays: To investigate receptor-mediated effects, cell lines expressing luciferase reporters under the control of specific response elements (e.g., AhR-responsive elements) can be utilized.
In Vivo Toxicological Studies
-
Rodent Models: Standard rodent models (rats or mice) can be used for acute and repeated-dose toxicity studies, following established OECD guidelines.
-
Dosage and Administration: The route of administration should be relevant to potential human exposure (e.g., oral gavage). Dose selection should be based on preliminary range-finding studies.
-
Endpoint Analysis: A comprehensive set of endpoints should be evaluated, including clinical observations, body weight, organ weights, hematology, clinical chemistry, and histopathology.
Caption: Proposed Research Workflow for Toxicological Evaluation.
Conclusion
This compound represents a significant data gap within the broader class of long-chain polychlorinated alkanes. The proposed research areas, encompassing ecotoxicology, mammalian toxicology, and mechanistic studies, provide a roadmap for a comprehensive evaluation of this compound. By employing established analytical and toxicological methodologies, researchers can generate the critical data needed to understand its potential risks to human health and the environment. This knowledge will be invaluable for regulatory decision-making and for ensuring the safe use of this and similar chemical entities.
References
- 1. Polychlorinated alkanes in indoor environment: A review of levels, sources, exposure, and health implications for chlorinated paraffin mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medium- and long-chain chlorinated paraffins in air: A review of levels, physicochemical properties, and analytical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Environmental chemistry and toxicology of polychlorinated n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. toxicslink.org [toxicslink.org]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction of CYP1A1, CYP1A2 and thymic atrophy in female Harlan Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
In-Depth Technical Guide: Material Safety of 1,1,1,3,10,11-Hexachloroundecane
Section 1: Chemical Identification and Physical Properties
1,1,1,3,10,11-Hexachloroundecane is classified as a polychlorinated alkane (PCA) with a long carbon chain.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | LookChem |
| CAS Number | 601523-28-8 | LookChem[3] |
| Molecular Formula | C11H18Cl6 | LookChem[3] |
| Molecular Weight | 362.98 g/mol | LookChem[3] |
| Boiling Point (Predicted) | 384.5 ± 10.0 °C | LookChem[3] |
| Density (Predicted) | 1.299 ± 0.06 g/cm³ | LookChem[3] |
| XLogP3 | 6.9 | LookChem[3] |
| Hydrogen Bond Donor Count | 0 | LookChem[3] |
| Hydrogen Bond Acceptor Count | 0 | LookChem[3] |
| Rotatable Bond Count | 9 | LookChem[3] |
| Exact Mass | 361.951017 | LookChem[3] |
Section 2: Hazard Identification and Toxicological Information
No specific toxicological data for this compound has been published. However, due to its classification as a chlorinated hydrocarbon, it should be handled with care, assuming it may be hazardous. For related compounds, such as other chlorinated alkanes and hydrocarbons, potential hazards include:
-
Skin and Eye Irritation: Prolonged or repeated contact may cause skin dryness, cracking, or irritation.[4] Direct contact with eyes may cause irritation.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.
-
Aspiration Hazard: Similar to other hydrocarbons, there may be a risk of aspiration if swallowed, which can lead to pulmonary failure.[4][5]
-
Chronic Effects: Prolonged or repeated exposure to some chlorinated hydrocarbons has been linked to damage to the liver, kidneys, and central nervous system.[6] Some are also considered possible carcinogens.[6]
Table 2: GHS Hazard Statements for Related Compounds (for reference)
| Hazard Statement | Description | Reference Compound(s) |
|---|---|---|
| H304 | May be fatal if swallowed and enters airways. | n-Hexadecane, n-Hexane[4][5] |
| H315 | Causes skin irritation. | n-Hexane[5][7] |
| H336 | May cause drowsiness or dizziness. | n-Hexane[5][7] |
| H361 | Suspected of damaging fertility or the unborn child. | n-Hexane[7] |
| H372/H373 | Causes/May cause damage to organs through prolonged or repeated exposure. | n-Hexane[5][7] |
| H411 | Toxic to aquatic life with long lasting effects. | n-Hexane[5][7] |
Section 3: Experimental Protocols and Safe Handling
Given the absence of specific experimental data, the following protocols are based on general best practices for handling potentially hazardous, non-volatile organic compounds in a research laboratory.
3.1 Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling the substance. The following general PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be checked before and during use.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge is recommended. All work should be conducted in a well-ventilated area, preferably a chemical fume hood.
Caption: General workflow for safe handling of chemicals, including PPE selection.
3.2 Spill and Leak Procedures
-
Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.
-
Large Spills: Evacuate the area. Prevent the spill from entering drains or waterways. Contain the spill with absorbent materials. Contact environmental health and safety personnel.
-
Ventilation: Ensure adequate ventilation during cleanup.
3.3 First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
3.4 Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the environment.
Caption: Lifecycle management for this compound in a lab setting.
Section 4: Fire and Explosion Hazard Data
-
Flammability: The compound is a long-chain alkane, which is generally combustible but not highly flammable at room temperature.[4] The presence of chlorine atoms further reduces flammability.
-
Extinguishing Media: Use dry chemical, carbon dioxide, foam, or water spray.
-
Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.
-
Fire Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
References
Methodological & Application
Application Notes and Protocols for the Detection of 1,1,1,3,10,11-Hexachloroundecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3,10,11-Hexachloroundecane is a member of the polychlorinated alkane (PCA) family. Due to their persistence, potential for bioaccumulation, and toxicological relevance, the detection and quantification of specific chlorinated paraffins in various matrices are of significant interest. This document provides detailed application notes and protocols for the analytical determination of this compound, primarily focusing on gas chromatography-mass spectrometry (GC-MS), a powerful and widely used technique for the analysis of such compounds.
Given the limited availability of specific data for this compound, the methodologies presented here are based on established protocols for structurally similar short-chain chlorinated paraffins (SCCPs). These methods are designed to be robust and adaptable for the analysis of this specific congener in complex matrices such as environmental samples.
Analytical Overview
Gas chromatography (GC) is the primary separation technique for volatile and semi-volatile compounds like chlorinated alkanes.[1][2] Coupled with mass spectrometry (MS), it provides high sensitivity and selectivity for identification and quantification.[1][2] For chlorinated compounds, electron capture negative ionization (ECNI) is often preferred over electron ionization (EI) due to its higher sensitivity for electrophilic compounds.[3] High-resolution mass spectrometry (HRMS) further enhances selectivity and is recommended for complex sample matrices to minimize interferences.[1][4]
Key Analytical Steps:
-
Sample Preparation: Extraction of the analyte from the sample matrix followed by cleanup to remove interfering substances.
-
GC Separation: Separation of the target analyte from other components in the extract using a capillary GC column.
-
MS Detection and Quantification: Ionization, mass analysis, and detection of the target analyte and its fragments for identification and quantification.
Experimental Protocols
Sample Preparation: Extraction and Cleanup
The choice of extraction and cleanup method is critical and depends on the sample matrix. The following protocol is a general guideline for environmental solid samples like soil and sediment.
Materials:
-
Sample (e.g., 10 g of soil or sediment, freeze-dried and homogenized)
-
Dichloromethane (B109758) (DCM), pesticide residue grade
-
n-Hexane, pesticide residue grade
-
Acetone (B3395972), pesticide residue grade
-
Anhydrous sodium sulfate, baked at 400°C for 4 hours
-
Silica (B1680970) gel (70-230 mesh), activated at 180°C for 12 hours and then deactivated with 3% (w/w) deionized water
-
Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)
-
Rotary evaporator
-
Nitrogen evaporator
-
Glass chromatography column (1 cm internal diameter)
Protocol:
-
Extraction:
-
Accurately weigh 10 g of the homogenized sample into a Soxhlet thimble or an ASE cell.
-
Add a surrogate internal standard (e.g., a ¹³C-labeled chlorinated alkane) to the sample to monitor extraction efficiency.
-
Extract the sample with 200 mL of a 1:1 (v/v) mixture of n-hexane and acetone using a Soxhlet extractor for 18-24 hours. Alternatively, perform ASE with the same solvent mixture at elevated temperature and pressure.
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
-
Cleanup:
-
Prepare a silica gel column by slurry packing 10 g of deactivated silica gel in n-hexane.
-
Top the silica gel with 1 cm of anhydrous sodium sulfate.
-
Pre-elute the column with 30 mL of n-hexane.
-
Load the concentrated extract onto the column.
-
Elute the column with 70 mL of n-hexane to remove non-polar interferences. Discard this fraction.
-
Elute the column with 100 mL of a 70:30 (v/v) mixture of n-hexane and dichloromethane to collect the fraction containing the chlorinated paraffins.
-
Concentrate the collected fraction to a final volume of 1 mL using a rotary evaporator followed by a gentle stream of nitrogen.
-
Add an injection internal standard (e.g., a labeled PCB congener) prior to GC-MS analysis.
-
GC-MS Analysis
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole, triple quadrupole, or high-resolution) with EI and/or ECNI source
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
GC Conditions (General):
| Parameter | Value |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Transfer Line Temp | 290°C |
MS Conditions (ECNI):
| Parameter | Value |
| Ion Source | Electron Capture Negative Ionization (ECNI) |
| Ion Source Temperature | 200°C |
| Electron Energy | 150 eV |
| Reagent Gas | Methane (at a pressure to optimize sensitivity) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (for identification) |
Data Presentation
Predicted Mass Spectral Data for this compound
-
Molecular Ion ([M]⁺): The molecular ion peak may be weak or absent due to the lability of the C-Cl and C-C bonds upon electron impact.
-
Isotope Pattern: The presence of six chlorine atoms will result in a characteristic isotopic cluster for the molecular ion and chlorine-containing fragments.
-
Fragmentation: The primary fragmentation pathways are expected to be the loss of HCl, Cl, and cleavage of the carbon chain.
Predicted Key Fragment Ions (EI):
| m/z (mass-to-charge ratio) | Predicted Fragment | Notes |
| [M-Cl]⁺ | Loss of a chlorine atom | Will exhibit an isotopic pattern for 5 Cl atoms. |
| [M-HCl]⁺ | Loss of a hydrogen chloride molecule | Will exhibit an isotopic pattern for 5 Cl atoms. |
| CₓHᵧCl₂⁺ | Dichloroalkyl fragments | Various chain cleavages. |
| CₓHᵧCl⁺ | Monochloroalkyl fragments | Various chain cleavages. |
In ECNI mode , the predominant ion is often the [M-Cl]⁻ ion , which provides high sensitivity and selectivity for quantification.[1]
Quantitative Performance (Based on similar SCCPs)
The following table summarizes typical performance data for the analysis of short-chain chlorinated paraffins in environmental samples using GC-ECNI-MS. These values can be used as a benchmark for the method validation of this compound analysis.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/g (ppb) | [5] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/g (ppb) | [5] |
| Recovery | 70 - 120% | [6] |
| Relative Standard Deviation (RSD) | < 20% | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical method from sample to result.
References
Application Note: Analysis of 1,1,1,3,10,11-Hexachloroundecane by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
1,1,1,3,10,11-Hexachloroundecane is a member of the short-chain chlorinated paraffins (SCCPs), which are persistent organic pollutants (POPs) of significant environmental and health concern.[1] These compounds are utilized in a variety of industrial applications, including as flame retardants and plasticizers.[2] Due to their toxicity and bioaccumulative potential, sensitive and specific analytical methods are required for their detection and quantification in various matrices. This application note describes a detailed protocol for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS). Given the complexity of chlorinated paraffin (B1166041) mixtures, high-resolution mass spectrometry is often recommended for their analysis to overcome interferences.[3]
Analytical Challenges
The analysis of chlorinated paraffins, including this compound, presents several challenges:
-
Isomeric Complexity: Chlorinated paraffins are complex mixtures of isomers and congeners, which can co-elute during chromatographic separation.[4]
-
Matrix Interferences: Environmental and biological samples contain a multitude of compounds that can interfere with the analysis.[5]
-
Lack of Commercial Standards: Individual chlorinated paraffin congeners are often not commercially available, necessitating the use of technical mixtures for quantification.
This protocol provides a robust framework for the analysis of this compound, addressing these challenges through optimized sample preparation and GC-MS conditions.
Experimental Protocols
1. Sample Preparation
The choice of sample preparation method depends on the sample matrix. The following is a general procedure for solid and liquid samples.
For Solid Samples (e.g., soil, sediment, tissue):
-
Homogenization: Homogenize the sample to ensure uniformity.
-
Extraction:
-
Pressurized Liquid Extraction (PLE): A preferred method due to its efficiency and reduced solvent consumption.[6]
-
Mix the sample with a drying agent (e.g., diatomaceous earth).
-
Pack the mixture into a PLE cell.
-
Extract with a suitable solvent system, such as n-hexane/dichloromethane (B109758) (1:1, v/v), at elevated temperature and pressure (e.g., 100 °C, 1500 psi).
-
-
Soxhlet Extraction: A traditional and robust method.
-
Mix the sample with a drying agent and place it in a Soxhlet thimble.
-
Extract with n-hexane for 16-24 hours.
-
-
-
Sulfur Removal (if necessary): For samples with high sulfur content, add activated copper to the extract and stir or sonicate.[6]
-
Cleanup:
-
Silica (B1680970) Gel Column Chromatography: To remove polar interferences.
-
Pack a glass column with activated silica gel.
-
Apply the concentrated extract to the column.
-
Elute with n-hexane to collect the fraction containing the chlorinated paraffins.
-
-
Florisil® Column Chromatography: Can be used for further cleanup.[5]
-
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
For Liquid Samples (e.g., water):
-
Liquid-Liquid Extraction (LLE):
-
To a 1 L water sample, add a suitable internal standard.
-
Extract with dichloromethane or n-hexane three times, shaking vigorously for 2 minutes each time.
-
Combine the organic layers.
-
-
Drying: Dry the combined extract by passing it through a column of anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL.
2. GC-MS Instrumentation and Conditions
A high-resolution gas chromatograph coupled to a mass spectrometer is recommended for this analysis.[3]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Injector | Split/Splitless |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| GC Column | |
| Column Type | TraceGOLD TG5-SilMS (or equivalent 5% phenyl-methylpolysiloxane)[7] |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Temperature Program | |
| Initial Temperature | 100 °C, hold for 2 min |
| Ramp 1 | 20 °C/min to 200 °C |
| Ramp 2 | 5 °C/min to 300 °C, hold for 10 min |
| Mass Spectrometer | Thermo Scientific Q Exactive GC Orbitrap or equivalent |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Ion Source Temperature | EI: 230 °C; NCI: 150 °C[8] |
| Electron Energy (EI) | 70 eV |
| Mass Range | m/z 50-600 |
| Acquisition Mode | Full Scan |
3. Quality Assurance/Quality Control (QA/QC)
To ensure the reliability of the results, the following QA/QC measures should be implemented:[9]
-
Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.
-
Matrix Spike: A known amount of the target analyte (or a suitable surrogate) is added to a sample to assess matrix effects and recovery.
-
Internal Standard: A labeled internal standard (e.g., ¹³C-labeled chlorinated paraffin) should be added to all samples, blanks, and calibration standards to correct for variations in extraction efficiency and instrument response.
-
Calibration Curve: A multi-point calibration curve should be prepared using a certified reference standard of a C10-C13 chlorinated paraffin mixture with a known chlorine content (e.g., 55.5%).[7]
Data Presentation
Predicted Quantitative Data for this compound
| Parameter | Predicted Value/Range | Notes |
| Retention Time (RT) | 15 - 20 min | The retention time will depend on the exact GC conditions and column used. Polychlorinated alkanes elute based on their carbon number and degree of chlorination. |
| Molecular Weight | 393.9 g/mol | C₁₁H₂₀Cl₆ |
| Key Mass Fragments (m/z) (EI) | [M-Cl]⁺, [M-HCl]⁺, and fragments from the loss of alkyl chains (e.g., CₙH₂ₙ₊₁) and further chlorine atoms.[8] | The fragmentation pattern of straight-chain alkanes typically shows clusters of peaks separated by 14 mass units (CH₂).[10] |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | Dependent on the mass spectrometer's sensitivity and ionization mode. NCI generally provides lower detection limits for chlorinated compounds.[7] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | Dependent on the mass spectrometer's sensitivity and ionization mode.[7] |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. researchgate.net [researchgate.net]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. chm.pops.int [chm.pops.int]
- 7. gcms.cz [gcms.cz]
- 8. dioxin20xx.org [dioxin20xx.org]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. whitman.edu [whitman.edu]
Application Note: Advanced Liquid Chromatography Techniques for the Separation of Chlorinated Alkanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorinated alkanes, also known as chlorinated paraffins (CPs), are complex mixtures of polychlorinated n-alkanes.[1] They are classified based on their carbon chain length into short-chain (SCCPs, C10-C13), medium-chain (MCCPs, C14-C17), and long-chain (LCCPs, C>17) chlorinated paraffins.[1][2] These compounds are utilized in a variety of industrial applications, including as flame retardants, plasticizers, and in metalworking fluids.[2] The analysis of chlorinated alkanes is challenging due to the vast number of congeners and isomers present in technical mixtures.[1][3]
While gas chromatography (GC) has traditionally been used for the analysis of more volatile SCCPs and MCCPs, liquid chromatography (LC) offers a significant advantage in its ability to simultaneously analyze the full range of CPs, including the less volatile LCCPs.[1] This application note details various liquid chromatography techniques for the separation and analysis of chlorinated alkanes, with a focus on high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and two-dimensional liquid chromatography (2D-LC), often coupled with mass spectrometry (MS) for detection.
Experimental Protocols
Sample Preparation: Extraction of Chlorinated Alkanes from Solid Matrices
This protocol is a general guideline for the extraction of chlorinated alkanes from solid samples such as textiles, leather, or dust, adapted from established methods.[2]
Materials:
-
Hexane (B92381) (HPLC grade)
-
Methanol (LC-MS grade)[2]
-
Ultrasonic bath
-
Evaporation apparatus (e.g., rotary evaporator or nitrogen blowdown)
-
0.22 µm PTFE syringe filters
-
Sample vials
Procedure:
-
Prepare the sample by cutting it into small pieces (approximately 5x5 mm).[2]
-
Weigh 0.5 g of the prepared sample into a vial.[2]
-
Add 10 mL of hexane to the vial.[2]
-
Cap the vial and place it in an ultrasonic bath at 60°C for 60 minutes.[2]
-
Allow the solution to cool to room temperature.
-
Collect the supernatant (the hexane extract).
-
Concentrate the extract to dryness using an evaporation apparatus.[2]
-
Redissolve the residue in 1 mL of methanol.[2]
-
Filter the solution using a 0.22 µm PTFE syringe filter into an LC vial for analysis.[2]
General Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol provides a general starting point for the analysis of chlorinated alkanes using LC coupled with a triple quadrupole or high-resolution mass spectrometer.
Instrumentation:
-
Agilent 1290 Infinity II LC system or equivalent[2]
-
Agilent 6470B Triple Quadrupole LC/MS or a high-resolution mass spectrometer (e.g., QTOF, Orbitrap)[1][2]
-
Agilent Jet Stream (AJS) electrospray ionization (ESI) source or atmospheric pressure chemical ionization (APCI) source[2][4]
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the prepared sample extract onto the analytical column.
-
Perform the chromatographic separation using a gradient elution program.
-
Detect the analytes using the mass spectrometer in an appropriate ionization mode (e.g., ESI in negative mode) and data acquisition mode (e.g., dynamic Multiple Reaction Monitoring (dMRM) for triple quadrupole MS or full scan for HRMS).[2]
-
Process the acquired data using appropriate software for identification and quantification.
Liquid Chromatography Techniques for Chlorinated Alkane Separation
The complexity of chlorinated alkane mixtures necessitates robust chromatographic separation techniques. The choice of technique often depends on the specific analytical goals, such as routine quantification or in-depth characterization.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are the most common LC techniques for the analysis of chlorinated alkanes. UHPLC, with its use of smaller particle size columns (sub-2 µm), offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.
A key aspect of method development is the selection of the stationary phase (column) and mobile phase. Different column chemistries provide varying selectivities for chlorinated alkanes. For instance, C18 and C30 columns are commonly used, with C30 columns showing better separation for short-chain chlorinated alkanes.[3] Porous graphitic carbon columns (e.g., Hypercarb) can offer unique selectivity based on the planarity of the molecules.[3] The choice of mobile phase, such as methanol/water or acetonitrile/water, also significantly influences the separation and the ionization efficiency in the mass spectrometer.[3]
Two-Dimensional Liquid Chromatography (2D-LC)
For extremely complex samples where one-dimensional LC cannot provide adequate separation, two-dimensional liquid chromatography (2D-LC) is a powerful alternative.[5][6] In 2D-LC, the sample is subjected to two independent separation steps, significantly increasing the peak capacity.[6]
There are two main modes of 2D-LC:
-
Heart-cutting 2D-LC (LC-LC): Specific sections (the "heart") of the eluent from the first dimension column are directed to a second column with a different selectivity for further separation.[5]
-
Comprehensive 2D-LC (LCxLC): The entire eluent from the first dimension is fractionated and sequentially transferred to the second dimension column.[5]
2D-LC can be particularly useful for separating chlorinated alkane isomers and for resolving them from matrix interferences.[5]
Data Presentation
The following tables summarize typical parameters for the LC-MS analysis of chlorinated alkanes.
Table 1: Liquid Chromatography Parameters for Chlorinated Alkane Analysis
| Parameter | HPLC/UHPLC Method 1 | HPLC/UHPLC Method 2 |
| LC System | Agilent 1290 Infinity II LC[2] | Not Specified |
| Column | Agilent ZORBAX SB-CN (2.1 x 100 mm, 1.8 µm)[2] | C30 column[3] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | Water |
| Mobile Phase B | Methanol | Methanol[3] |
| Gradient | Gradient Elution (specifics vary by application) | Gradient Elution (specifics vary by application) |
| Flow Rate | 0.3 mL/min | Not Specified |
| Column Temperature | 40 °C | Not Specified |
| Injection Volume | 5 µL | Not Specified |
Table 2: Mass Spectrometry Parameters for Chlorinated Alkane Analysis
| Parameter | Triple Quadrupole MS (dMRM)[2] | High-Resolution MS (Full Scan)[1] |
| MS System | Agilent 6470B Triple Quadrupole LC/MS[2] | Quadrupole Time-of-Flight (QTOF)[1] |
| Ion Source | Agilent Jet Stream (AJS) ESI[2] | Electrospray Ionization (ESI) |
| Ionization Mode | Negative | Negative |
| Gas Temperature | 300 °C | Not Specified |
| Gas Flow | 8 L/min | Not Specified |
| Nebulizer Pressure | 35 psi | Not Specified |
| Sheath Gas Temp | 350 °C | Not Specified |
| Sheath Gas Flow | 11 L/min | Not Specified |
| Capillary Voltage | 3500 V | Not Specified |
Visualization of Workflows and Concepts
References
- 1. oaepublish.com [oaepublish.com]
- 2. agilent.com [agilent.com]
- 3. Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part B: Influence of liquid chromatography separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selectscience.net [selectscience.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Proposed Synthesis of 1,1,1,3,10,11-Hexachloroundecane
Disclaimer: The following protocol describes a proposed synthetic route for 1,1,1,3,10,11-Hexachloroundecane. To the best of our knowledge, a detailed, validated laboratory synthesis for this specific compound is not publicly available. This protocol is based on established chemical reactions and principles of organic synthesis. The final step, a free-radical chlorination, is expected to be unselective and will likely yield a mixture of isomers, requiring extensive purification to isolate the desired product. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Introduction
This compound is a polychlorinated alkane (PCA) with a specific substitution pattern. Such compounds are of interest in environmental science as analytical standards and in toxicology research. Due to the challenges associated with the regioselective introduction of multiple chlorine atoms onto a long aliphatic chain, a multi-step synthesis is required. The proposed pathway begins with a commercially available starting material, 10-undecen-1-ol (B85765), and sequentially introduces the required chloro functionalities.
Proposed Synthetic Pathway
The proposed synthesis involves four main steps:
-
Vicinal Dichlorination: Introduction of chlorine atoms at the 10 and 11 positions via chlorination of the terminal double bond of 10-undecen-1-ol.
-
Oxidation and Chlorination at C1: Conversion of the primary alcohol at C1 to a 1,1,1-trichloro group. This is a multi-step process.
-
Free-Radical Chlorination: Introduction of the final chlorine atom at the C3 position. This step is anticipated to have low selectivity.
-
Purification: Isolation of the target compound from the isomeric mixture.
A detailed breakdown of a plausible reaction sequence is provided below.
Experimental Protocols
Step 1: Synthesis of 10,11-Dichloroundecan-1-ol
This step involves the chlorination of the terminal alkene of 10-undecen-1-ol to form the vicinal dichloride.
-
Materials:
-
10-Undecen-1-ol (1.0 eq)
-
Chlorine (Cl₂) gas (approx. 1.1 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Nitrogen (N₂) gas
-
Sodium thiosulfate (B1220275) solution, saturated
-
Sodium bicarbonate solution, saturated
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
-
Procedure:
-
Dissolve 10-undecen-1-ol in anhydrous carbon tetrachloride in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet leading to a scrubber (e.g., containing sodium thiosulfate solution).
-
Flush the system with nitrogen gas.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Bubble chlorine gas slowly through the stirred solution. Monitor the reaction progress by TLC or GC. The disappearance of the starting material indicates the completion of the reaction. The solution will turn a pale yellow-green color.
-
Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any excess chlorine gas.
-
Quench the reaction by washing the organic phase sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 10,11-dichloroundecan-1-ol.
-
The product can be purified by column chromatography on silica (B1680970) gel if necessary.
-
Step 2: Synthesis of 1,1,1,10,11-Pentachloroundecane
This is a multi-part conversion of the primary alcohol to a 1,1,1-trichloro group.
-
Part A: Oxidation to 10,11-Dichloroundecanoic Acid
-
Materials:
-
10,11-Dichloroundecan-1-ol (1.0 eq)
-
Jones reagent (prepared from CrO₃, concentrated H₂SO₄, and water)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the 10,11-dichloroundecan-1-ol in acetone and cool to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise with vigorous stirring. The color of the mixture will change from orange to green. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC or GC analysis shows complete consumption of the starting material.
-
Quench the excess oxidant by adding isopropanol until the green color persists.
-
Filter the mixture to remove the chromium salts and wash the solid with acetone.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined ether extracts with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to give 10,11-dichloroundecanoic acid.
-
-
-
Part B: Conversion to 1,1,1,10,11-Pentachloroundecane
-
Note: This transformation is challenging. A plausible, though potentially low-yielding, route involves conversion to the methyl ketone followed by a haloform reaction.
-
Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂).
-
React the acid chloride with a suitable methylating agent (e.g., lithium dimethylcuprate) to form the methyl ketone, 1-(10,11-dichloroundecyl)ethan-1-one.
-
Subject the methyl ketone to a haloform reaction using sodium hypochlorite (B82951) (bleach) to yield the 1,1,1-trichloro derivative at the C1 position. This reaction cleaves the C1-C2 bond and forms a carboxylate at C2. This route does not lead to the desired product.
-
Alternative (more direct but still challenging) approach:
-
Convert the primary alcohol (10,11-dichloroundecan-1-ol from Step 1) to the corresponding bromide or iodide.
-
Attempt a radical reaction with a trichloromethyl source. This is not a standard or reliable transformation.
Given the difficulty of this step, for the purpose of this proposed protocol, we will assume the successful synthesis of an intermediate that can be chlorinated at the 3-position. Let's assume 1,1,1,10,11-pentachloroundecane can be obtained through a suitable, albeit complex, synthetic route.
-
Step 3: Synthesis of this compound
This step involves the non-selective free-radical chlorination of the pentachloro-intermediate.
-
Materials:
-
1,1,1,10,11-Pentachloroundecane (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Anhydrous benzene (B151609) or carbon tetrachloride
-
UV lamp (optional)
-
-
Procedure:
-
In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1,1,10,11-pentachloroundecane in anhydrous benzene or CCl₄.
-
Add a catalytic amount of AIBN.
-
Add sulfuryl chloride to the mixture.
-
Heat the mixture to reflux (or irradiate with a UV lamp at room temperature) to initiate the radical chain reaction. The reaction will evolve SO₂ and HCl gas, which should be vented through a scrubber.
-
Monitor the reaction by GC-MS to follow the formation of the hexachlorinated products. The reaction time will need to be optimized to maximize the yield of the desired monochlorination at a non-terminal position.
-
Upon completion, cool the reaction mixture and carefully wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude product will be a mixture of hexachloroundecane isomers.
-
Step 4: Purification
-
The isolation of the desired this compound from the isomeric mixture will be challenging.
-
Techniques such as fractional distillation under high vacuum or preparative gas chromatography (prep-GC) would be required.
-
The identity and purity of the final product must be confirmed by analytical techniques such as GC-MS and NMR spectroscopy.
Data Presentation
The following table summarizes the key parameters for the proposed synthetic steps. Yields are hypothetical and would need to be determined experimentally.
| Step | Starting Material | Key Reagents | Solvent | Conditions | Product | Hypothetical Yield (%) |
| 1 | 10-Undecen-1-ol | Cl₂ | CCl₄ | 0 °C | 10,11-Dichloroundecan-1-ol | 85-95 |
| 2A | 10,11-Dichloroundecan-1-ol | Jones Reagent | Acetone | 0 °C to RT | 10,11-Dichloroundecanoic Acid | 70-85 |
| 2B | 10,11-Dichloroundecanoic Acid | (Multi-step) | - | - | 1,1,1,10,11-Pentachloroundecane | (Highly variable) |
| 3 | 1,1,1,10,11-Pentachloroundecane | SO₂Cl₂, AIBN | Benzene | Reflux | Isomeric mixture of Hexachloroundecanes | (Variable) |
| 4 | Isomeric Mixture | - | - | Fractional Distillation / Prep-GC | This compound | (Low) |
Visualization
Caption: Proposed synthetic workflow for this compound.
Application Notes and Protocols for 1,1,1,3,10,11-Hexachloroundecane as a Reference Standard
Introduction
Polychlorinated n-alkanes (PCAs), also known as chlorinated paraffins (CPs), are complex industrial chemicals that are persistent environmental pollutants. Their analysis is challenging due to the presence of thousands of isomers and congeners in technical mixtures. Accurate quantification of specific PCA congeners is crucial for toxicological studies and environmental monitoring. The use of well-defined, single-congener reference standards, such as 1,1,1,3,10,11-Hexachloroundecane, is essential for the calibration of analytical instruments and the validation of analytical methods.
This document provides detailed protocols for the use of this compound as a reference standard, including its preparation, and a validated analytical method for its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 601523-28-8 |
| Molecular Formula | C₁₁H₁₈Cl₆ |
| Molecular Weight | 362.98 g/mol [1][2] |
| Boiling Point | 384.5 ± 10.0 °C (Predicted)[1] |
| Density | 1.299 ± 0.06 g/cm³ (Predicted)[1] |
| XLogP3 | 6.9[1] |
Preparation of the Reference Standard
The synthesis of single-congener chlorinated alkanes is a complex process that requires careful control of reaction conditions to achieve the desired isomer. The following is a representative protocol based on general methods for the synthesis of polychlorinated n-alkanes.[3][4]
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol for Synthesis and Purification
-
Reaction Setup: In a quartz reaction vessel, dissolve undecane (>99% purity) in a suitable solvent such as carbon tetrachloride. Add sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.
-
Initiation: Irradiate the mixture with a high-intensity UV lamp (e.g., 550 W) to initiate the radical chain reaction. Maintain the reaction at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC/MS to determine the relative abundance of different chlorinated undecane isomers.
-
Workup: Once the desired product is formed, quench the reaction. Wash the organic phase with a sodium bicarbonate solution and then with deionized water.
-
Purification: Dry the organic phase over anhydrous sodium sulfate. Concentrate the crude product under reduced pressure using a rotary evaporator. Purify the residue using adsorption chromatography on a Florisil column. Elute with a suitable solvent gradient (e.g., hexane (B92381)/dichloromethane) to separate the isomers.
-
Characterization: Collect and analyze the fractions by GC/MS. Pool the fractions containing the pure this compound. Confirm the structure and purity using NMR and high-resolution mass spectrometry.
Analytical Protocol for Quantification
The following protocol describes a validated method for the quantification of this compound in environmental or biological matrices using Gas Chromatography with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI/MS).
Analytical Workflow
Caption: Workflow for the quantitative analysis of this compound.
Sample Preparation
-
Extraction: Extract the sample (e.g., water, soil, tissue) with a suitable organic solvent such as a mixture of hexane and dichloromethane.
-
Cleanup: Pass the extract through a multi-layered silica (B1680970) gel or Florisil column to remove interfering co-extractants.
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-ECNI/MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min |
| Ionization Mode | Electron Capture Negative Ionization (ECNI) |
| Reagent Gas | Methane |
| Ion Source Temp. | 150°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | m/z 327, 329 ([M-Cl]⁻) |
Calibration
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., isooctane) at concentrations ranging from 0.1 to 100 ng/mL. Analyze the standards using the GC-ECNI/MS method described above. Construct a calibration curve by plotting the peak area against the concentration.
Quantitative Data
The following table summarizes representative quantitative data for the analysis of this compound using the described method.
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Repeatability (RSD, n=5) | < 10% |
| Reproducibility (RSD, n=5) | < 15% |
Quality Control
For reliable quantitative results, the following quality control measures should be implemented:
-
Method Blank: Analyze a solvent blank with each batch of samples to check for contamination.
-
Matrix Spike: Spike a real sample with a known amount of the reference standard to assess matrix effects and recovery.
-
Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard periodically throughout the analytical run to ensure the stability of the instrument's response.
Conclusion
The protocols and data presented provide a comprehensive guide for the use of this compound as a reference standard for the quantitative analysis of this specific short-chain chlorinated paraffin (B1166041) congener. Adherence to these methods will enable researchers to obtain accurate and reproducible data for environmental and toxicological assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of polychlorinated alkanes in French market foodstuffs utilizing recent advances in liquid chromatography and gas chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Experimental Applications of Long-Chain Halogenated Alkanes in Environmental Science
A Note on Terminology: The term "Long-Chain PCAs" can refer to Long-Chain Polychlorinated Alkanes (also known as Chlorinated Paraffins, CPs) or be used more broadly to encompass other long-chain perhalogenated and polyhalogenated alkanes. Given the significant body of recent environmental research on Long-Chain Perfluoroalkyl Carboxylic Acids (PFCAs), this document will focus predominantly on PFCAs as a major class of these persistent organic pollutants, while also including information on Polychlorinated Alkanes where relevant.
Environmental Fate and Transport Studies
Application Note: Long-chain perfluoroalkyl carboxylic acids (PFCAs) are highly persistent and have the potential for long-range environmental transport, leading to their detection in remote environments like the Arctic.[1] Understanding their fate and transport pathways is crucial for predicting their environmental distribution and impact. Global-scale mass balance models are used to simulate the long-term fate and transport of these compounds, considering both atmospheric and oceanic pathways.[2][3] Atmospheric transport is a significant contributor to the long-range transport potential for PFCAs with longer chain lengths.[2]
Experimental Protocol: Modeling the Global Fate and Transport of Long-Chain PFCAs
This protocol outlines a general methodology for using a global-scale multispecies mass balance model to simulate the environmental fate of long-chain PFCAs, based on approaches described in environmental science literature.[2][4]
-
Model Selection: Choose a suitable global-scale multispecies mass balance model, such as GEOS-Chem, which is capable of simulating atmospheric chemistry, transport, and deposition.[4]
-
Compound Parameterization:
-
Define the physicochemical properties of the long-chain PFCA homologues to be studied (e.g., C8-C13 PFCAs).[2]
-
Input parameters include vapor pressure, water solubility, Henry's Law constant, and partition coefficients (e.g., air-water partition coefficient, K_AW).
-
-
Emission Scenarios:
-
Model Execution:
-
Data Analysis and Validation:
-
Analyze the model output to determine the mass fluxes and concentrations of PFCAs in different regions, particularly remote areas like the Arctic.
-
Compare modeled concentrations with available environmental monitoring data from surface ocean waters and biota to validate the model's performance.[2]
-
Quantitative Data: Long-Range Transport Potential of PFCAs
| PFCA Homologue | Primary Transport Pathway to Remote Regions | Key Physicochemical Property Influencing Transport | Modeled Global Deposition (tonnes/year) |
| C8 (PFOA) | Oceanic Transport | Lower Air-Water Partition Coefficient (K_AW) | 6 - 185 (for total PFCAs)[4] |
| C9 (PFNA) | Oceanic and Atmospheric Transport | Moderate Air-Water Partition Coefficient (K_AW) | 6 - 185 (for total PFCAs)[4] |
| C11 (PFUnA) | Atmospheric Transport | Higher Air-Water Partition Coefficient (K_AW) | 6 - 185 (for total PFCAs)[4] |
| C13 (PFTrDA) | Atmospheric Transport | High Air-Water Partition Coefficient (K_AW) | 6 - 185 (for total PFCAs)[4] |
Note: The modeled global deposition is for the total atmospheric source of PFCAs, with the contribution of individual homologues varying.
Diagram: Modeling Workflow for PFCA Environmental Fate
Caption: Workflow for modeling the global fate and transport of long-chain PFCAs.
Bioaccumulation and Biomagnification Studies
Application Note: Long-chain PFCAs are bioaccumulative, meaning they build up in organisms over time.[5] This process is of significant concern as it can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain.[5][6][7] Studies have shown that the bioaccumulation potential of PFCAs often increases with the length of the carbon chain.[8] Assessing bioaccumulation and biomagnification is a critical component of the risk assessment for these persistent organic pollutants.[6]
Experimental Protocol: Assessing PFCA Bioaccumulation and Trophic Transfer in Marine Food Webs
This protocol is a generalized procedure based on methodologies used in studies of PFCA bioaccumulation in marine ecosystems.[8]
-
Sample Collection:
-
Collect a variety of marine organisms representing different trophic levels from the study area (e.g., Qinzhou Bay of the South China Sea).[8]
-
Species can include plankton, invertebrates (e.g., shrimp, crabs), and various fish species.
-
Collect water samples from the same locations.
-
-
Sample Preparation:
-
Homogenize the tissue samples from the collected organisms.
-
Perform extraction of PFCAs from the tissue and water samples, often using solid-phase extraction (SPE).[9]
-
-
Chemical Analysis:
-
Analyze the extracts for a range of short-chain and long-chain PFCAs using liquid chromatography-mass spectrometry (LC-MS).[8]
-
-
Trophic Level Determination:
-
Analyze the tissue samples for stable nitrogen isotopes (δ¹⁵N) to determine the trophic position of each organism in the food web.[8]
-
-
Data Calculation and Analysis:
-
Bioaccumulation Factor (BAF): Calculate the BAF as the ratio of the PFCA concentration in an organism to the concentration in the surrounding water.[8]
-
Biomagnification Factor (BMF): Calculate the BMF as the ratio of the PFCA concentration in a predator to that in its prey.[6]
-
Trophic Magnification Factor (TMF): Determine the TMF from the slope of the linear regression between the logarithm of the lipid-normalized PFCA concentration and the trophic level of the organisms. A TMF > 1 indicates biomagnification.[8]
-
Quantitative Data: Bioaccumulation of PFCAs in Marine Biota
| Compound | Organism Trophic Level | Bioaccumulation Factor (BAF) | Biomagnification Potential |
| Short-chain PFCAs | Low | Lower | No significant biomagnification[8] |
| Long-chain PFCAs | High | Higher, increases with chain length[8] | Potential for biomagnification[8] |
| PFOS | High | High | Potential for biomagnification[8] |
| PFOA | Low to High | Moderate | Less clear evidence of biomagnification[8] |
Diagram: Biomagnification of Long-Chain PCAs in an Aquatic Food Web
Caption: Biomagnification of PCAs through an aquatic food chain.
Environmental Remediation Techniques
Application Note: Due to their persistence, the removal of long-chain PCAs from contaminated soil and water is a significant environmental challenge. Research into remediation technologies aims to develop effective methods to degrade or remove these pollutants. A combination of physical, chemical, and biological techniques often yields the best results for persistent organic contaminants.[10] Bioremediation, which uses microorganisms to break down pollutants, and phytoremediation, which uses plants, are promising green remediation strategies.[11][12][13]
Experimental Protocol: Enhanced Multi-Process Remediation of Contaminated Soil
This protocol is based on a multi-component system for remediating soils contaminated with persistent organic pollutants.[10]
-
Site Characterization:
-
Collect soil samples from the contaminated site.
-
Analyze the samples to determine the initial concentration and distribution of long-chain PCAs.
-
-
Experimental Setup (Microcosms):
-
Prepare multiple soil microcosms (e.g., pots or reactors) with the contaminated soil.
-
Establish different treatment groups:
-
Control (no treatment).
-
Land farming (aeration and light exposure).
-
Microbial remediation (inoculation with PCA-degrading bacteria).
-
Phytoremediation (planting of suitable plant species, e.g., grasses or legumes).
-
Combined treatment (a combination of the above techniques).
-
-
-
Treatment Application:
-
Land farming: Regularly till the soil to improve aeration and expose it to sunlight.
-
Microbial remediation: Introduce a consortium of bacteria known to degrade hydrocarbons or halogenated compounds.[14]
-
Phytoremediation: Plant selected species and provide necessary conditions for growth (water, light).[10]
-
-
Monitoring and Sampling:
-
Collect soil samples from each microcosm at regular intervals (e.g., every 30 days for 120 days).
-
Monitor soil parameters such as pH, moisture content, and microbial activity.
-
-
Analysis:
-
Extract PCAs from the soil samples.
-
Quantify the concentration of PCAs using gas chromatography-mass spectrometry (GC-MS).[15]
-
Calculate the percentage removal of the contaminants for each treatment group relative to the control.
-
Quantitative Data: Effectiveness of a Multi-Process Remediation System for PAHs (as an analogue for persistent organic pollutants)
| Remediation Component | Contaminant Removal Efficiency (%) |
| Photochemical Processes | ~30[10] |
| Microbial Degradation | ~50[10] |
| Phytoremediation | ~70[10] |
| Combined Multi-Process System | >90[10] |
Note: Data is for Polycyclic Aromatic Hydrocarbons (PAHs) but illustrates the synergistic effect of combining remediation techniques for persistent organic pollutants.[10]
Diagram: Workflow for a Combined Remediation Strategy
Caption: A multi-process approach for the remediation of PCA-contaminated soil.
Analytical Methods for Detection and Quantification
Application Note: The reliable analysis of long-chain PCAs in environmental samples is challenging due to their complexity and the low concentrations at which they often occur.[15] The most common analytical techniques involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).[9][15] Proper sample preparation, including extraction and clean-up, is critical to remove matrix interferences and pre-concentrate the analytes.[9]
Experimental Protocol: Analysis of Long-Chain PFCAs in Water Samples by SBSE-TD-GC-MS
This protocol describes a green analytical method using stir bar sorptive extraction (SBSE) coupled with thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) for the analysis of PFCAs in water.[16][17]
-
Sample Collection: Collect 1-2 mL of the water sample in a clean vial.
-
Derivatization: To increase the volatility of the PFCAs for GC analysis, a derivatization step is performed. This can be achieved using various reagents, such as 2,4-difluoroaniline (B146603) in the presence of N,N'-dicyclohexylcarbodiimide (DCC).[16]
-
Stir Bar Sorptive Extraction (SBSE):
-
Place a polydimethylsiloxane (B3030410) (PDMS) coated stir bar into the sample vial.
-
Stir the sample at a defined speed (e.g., 1000 rpm) for a specific duration (e.g., 60 minutes) to allow the derivatized PFCAs to adsorb onto the stir bar coating.[17]
-
-
Thermal Desorption (TD):
-
Remove the stir bar from the sample, rinse with deionized water, and dry it.
-
Place the stir bar in a thermal desorption tube.
-
Heat the tube to desorb the analytes, which are then transferred to the GC column.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Separate the PFCA derivatives on a suitable GC column.
-
Detect and quantify the compounds using a mass spectrometer, typically in selected ion monitoring (SIM) mode for higher sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using standards of the target PFCAs that have undergone the same derivatization and extraction procedure.
-
Calculate the concentration of PFCAs in the sample based on the calibration curve.
-
Quantitative Data: Performance of the SBSE-TD-GC-MS Method for PFCA Analysis
| Parameter | Value Range |
| Sample Volume | 1 mL[17] |
| Limit of Detection (LOD) | 21.17 - 73.96 ng/L[17] |
| Linearity (R²) | 0.9892 - 0.9988[17] |
| Recovery Rate | 47 - 97%[17] |
Diagram: Analytical Workflow for PCA Detection in Water Samples
Caption: Workflow for the analysis of PFCAs in water using SBSE-TD-GC-MS.
Environmental Risk Assessment
Application Note: Environmental risk assessment is a systematic process to evaluate the potential adverse effects of chemical contaminants on human health and ecosystems.[18][19] For long-chain PCAs, this involves assessing their inherent toxicity, the extent of exposure, and characterizing the resulting risk.[18] The process integrates data from fate and transport modeling, bioaccumulation studies, and toxicological testing to inform regulatory decisions.[19]
Experimental Protocol: Framework for Environmental Risk Assessment of Long-Chain PCAs
This protocol outlines the key steps in conducting an environmental risk assessment for long-chain PCAs, based on the framework used by regulatory agencies.[19][20]
-
Problem Formulation / Hazard Identification:
-
Exposure Assessment:
-
Identify all potential sources and pathways of exposure (e.g., ingestion of contaminated water or food, inhalation).[20]
-
Measure or model the concentrations of the PCAs in relevant environmental media (air, water, soil, food).
-
Quantify the magnitude, frequency, and duration of exposure for the identified populations and ecological receptors.
-
-
Effects Assessment (Dose-Response Assessment):
-
Determine the relationship between the dose of the PCA and the incidence of adverse effects.
-
Derive toxicity reference values, such as a reference dose (RfD) for non-cancer effects or a cancer slope factor (CSF) for carcinogenic effects.
-
-
Risk Characterization:
-
Integrate the information from the exposure and effects assessments.[19]
-
For non-cancer effects, calculate a hazard quotient (HQ) by dividing the exposure level by the RfD. An HQ > 1 suggests a potential risk.
-
For cancer effects, calculate the excess cancer risk by multiplying the exposure level by the CSF.
-
Summarize the risks, including the uncertainties and limitations of the assessment.[19]
-
Quantitative Data: Example Risk Quotients for Long-Chain Aliphatic Alcohols (as an analogue)
| Exposure Scenario | Risk Quotient (Toxic Units) | Implied Risk Level |
| Global Average Scenario 1 | 0.048[21] | Low |
| Global Average Scenario 2 | 0.467[21] | Low |
Note: Data is for long-chain aliphatic alcohols, which are also used in high volumes and discharged to the environment. The risk quotient, based on a toxic units (TU) approach, suggests a low risk under these scenarios.[21]
Diagram: The Environmental Risk Assessment Process
Caption: The four-step process of environmental risk assessment for chemical contaminants.
References
- 1. pops.int [pops.int]
- 2. Comparative assessment of the global fate and transport pathways of long-chain perfluorocarboxylic acids (PFCAs) and perfluorocarboxylates (PFCs) emitted from direct sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. A global atmospheric chemistry model for the fate and transport of PFCAs and their precursors - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. cimi.org [cimi.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioaccumulation, trophic transfer and biomagnification of perfluoroalkyl acids (PFAAs) in the marine food web of the South China Sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Review of Persistent Soil Contaminants: Assessment and Remediation Strategies [mdpi.com]
- 12. omicsonline.org [omicsonline.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Evolving Science and Practice of Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. epa.gov [epa.gov]
- 21. Assessment of the environmental risk of long-chain aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
sample preparation for 1,1,1,3,10,11-Hexachloroundecane analysis
Introduction
1,1,1,3,10,11-Hexachloroundecane is a polychlorinated alkane (PCA), a class of compounds used in various industrial applications as flame retardants and plasticizers. Due to their persistence and potential for bioaccumulation, there is a growing need for sensitive and reliable analytical methods to monitor their presence in environmental and biological matrices. This document provides a detailed protocol for the sample preparation and analysis of this compound, focusing on solid matrices such as soil, sediment, and sludge.
Analytical Challenges
The analysis of long-chain chlorinated alkanes like this compound presents several challenges. These compounds are often present at trace levels in complex sample matrices. Therefore, an effective sample preparation procedure is crucial to isolate the target analyte from interfering substances and to concentrate it to a level suitable for instrumental analysis. The complexity of commercial PCA mixtures and the presence of numerous isomers can also complicate quantification.
Recommended Approach: Soxhlet Extraction and Florisil Cleanup
A robust and widely used approach for the extraction of persistent organic pollutants (POPs) from solid matrices is Soxhlet extraction. This technique offers high extraction efficiency for a wide range of compounds.[1][2][3] Following extraction, a cleanup step is essential to remove co-extracted matrix components that can interfere with the analysis. Florisil®, a magnesium silicate (B1173343) adsorbent, is effective for the cleanup of chlorinated hydrocarbons.[4][5][6][7][8] The final determination is typically performed by gas chromatography coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD).
Experimental Protocols
This section details the step-by-step methodology for the extraction and cleanup of this compound from a solid sample matrix.
1. Sample Preparation and Soxhlet Extraction
-
Objective: To extract this compound from the solid sample matrix into an organic solvent.
-
Materials:
-
Solid sample (e.g., soil, sediment), air-dried and homogenized
-
Anhydrous sodium sulfate (B86663), baked at 400°C for 4 hours
-
Cellulose (B213188) extraction thimble
-
Soxhlet extraction apparatus
-
Hexane (B92381) or a mixture of hexane and acetone (B3395972) (1:1, v/v), pesticide grade
-
Round-bottom flask
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
Weigh approximately 10-20 g of the homogenized solid sample and mix it with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Place the mixture into a cellulose extraction thimble.
-
Add a known amount of a suitable internal standard to the thimble.
-
Place the thimble into the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of the extraction solvent (e.g., hexane:acetone 1:1).
-
Assemble the Soxhlet apparatus and extract for 16-24 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to a volume of approximately 5-10 mL using a rotary evaporator. The water bath temperature should be maintained at 35-40°C.
-
The extract is now ready for cleanup.
-
2. Florisil Column Cleanup
-
Objective: To remove polar interfering compounds from the sample extract.
-
Materials:
-
Glass chromatography column (10-12 mm internal diameter)
-
Florisil (60-100 mesh), activated at 130°C for at least 16 hours
-
Anhydrous sodium sulfate, baked at 400°C for 4 hours
-
Hexane, pesticide grade
-
Dichloromethane, pesticide grade
-
Collection flasks
-
-
Procedure:
-
Prepare a chromatography column by placing a small plug of glass wool at the bottom.
-
Slurry-pack the column with 10 g of activated Florisil in hexane.
-
Tap the column to settle the adsorbent and add a 1-2 cm layer of anhydrous sodium sulfate to the top.
-
Pre-elute the column with 50 mL of hexane and discard the eluate. Do not allow the column to run dry.
-
Quantitatively transfer the concentrated extract from the Soxhlet extraction step onto the column.
-
Elute the column with different solvent fractions to separate the analytes from interferences. A common elution scheme is:
-
Fraction 1: 70 mL of hexane. This fraction typically contains non-polar compounds like PCBs.
-
Fraction 2: 50 mL of a 70:30 (v/v) hexane:dichloromethane mixture. This fraction is expected to elute many organochlorine pesticides and the target analyte, this compound.
-
Fraction 3: 50 mL of dichloromethane. This fraction elutes more polar compounds.
-
-
Collect each fraction in a separate flask.
-
Concentrate the second fraction (containing the analyte of interest) to a final volume of 1 mL for GC analysis.
-
Data Presentation
The following tables summarize representative quantitative data for the analysis of long-chain chlorinated alkanes using the described methodology. The values are based on typical performance characteristics reported in the literature for similar analytes and matrices.
Table 1: Representative Recovery Rates for Soxhlet Extraction and Florisil Cleanup
| Analyte Group | Matrix | Extraction Solvent | Cleanup | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Long-Chain Chlorinated Alkanes (C11) | Sediment | Hexane:Acetone (1:1) | Florisil | 85 - 105 | < 15 |
| Long-Chain Chlorinated Alkanes (C11) | Soil | Hexane | Florisil | 80 - 100 | < 15 |
| Organochlorine Pesticides (general) | Vegetation | Hexane:Acetone (1:1) | Florisil & Alumina | 81.5 - 108.4[2] | < 20[9] |
Table 2: Typical Analytical Performance Data
| Parameter | Value | Notes |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | Dependent on instrument sensitivity and sample matrix. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg | Typically 3-5 times the LOD. |
| Linearity (R²) | > 0.995 | Over a defined concentration range. |
| Precision (as RSD) | < 15% | For replicate analyses of spiked samples. |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the sample preparation of this compound.
Caption: Workflow for this compound Analysis.
References
- 1. Efficiency and Excellence: Optimizing Soxhlet Extraction for Plant Compounds [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Cleanup of environmental sample extracts using Florisil solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cleanup of environmental sample extracts using Florisil solid-phase extraction cartridges (Journal Article) | OSTI.GOV [osti.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. epa.gov [epa.gov]
- 8. foxscientific.com [foxscientific.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantification of 1,1,1,3,10,11-Hexachloroundecane in Soil Samples
Introduction
1,1,1,3,10,11-Hexachloroundecane is a member of the short-chain chlorinated paraffins (SCCPs) group, which are recognized as persistent organic pollutants (POPs).[1] Due to their persistence, bioaccumulation potential, and adverse effects on wildlife and human health, the quantification of these compounds in environmental matrices such as soil is of significant importance. This document provides a detailed protocol for the extraction, cleanup, and quantification of this compound in soil samples using gas chromatography-mass spectrometry (GC-MS). The analysis of chlorinated paraffins can be challenging due to the complexity of their mixtures.[2]
Experimental Protocols
1. Sample Preparation and Extraction
Accurate quantification of SCCPs like this compound in soil can be challenging due to the presence of other polychlorinated pollutants that can cause interference.[1][3] Therefore, a robust sample preparation and extraction procedure is crucial.
Materials:
-
Soil sample (air-dried and sieved through a 2 mm mesh)
-
Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours)
-
Dichloromethane (DCM), pesticide residue grade
-
Hexane (B92381), pesticide residue grade
-
Internal standard solution (e.g., PCB 209 or a commercially available deuterated SCCP standard)
-
Soxhlet extraction apparatus or Pressurized Liquid Extraction (PLE) system[4]
-
Glass fiber thimbles (pre-cleaned by Soxhlet extraction with DCM/hexane)
-
Rotary evaporator
-
Concentrator tube
Protocol:
-
Sample Homogenization: Homogenize the air-dried soil sample by grinding and sieving.
-
Spiking with Internal Standard: Weigh 10 g of the homogenized soil sample into a beaker. Spike the sample with a known amount of the internal standard solution. Allow the solvent to evaporate completely.
-
Drying: Mix the spiked soil sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Extraction (Soxhlet):
-
Transfer the soil/sodium sulfate mixture to a pre-cleaned glass fiber thimble.
-
Place the thimble in the Soxhlet extractor.
-
Add 200 mL of a 1:1 (v/v) mixture of DCM and hexane to the round-bottom flask.
-
Extract the sample for 18-24 hours at a rate of 4-6 cycles per hour.
-
-
Extraction (Pressurized Liquid Extraction - PLE): [4]
-
As an alternative to Soxhlet, PLE can be used for faster extraction with less solvent.[4]
-
Pack an extraction cell with the soil/sodium sulfate mixture.
-
Extract with DCM/hexane at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).
-
-
Concentration: After extraction, concentrate the extract to approximately 1-2 mL using a rotary evaporator. Further concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
2. Extract Cleanup
Cleanup is a critical step to remove interfering compounds from the soil extract.[3][5] A multi-layer silica (B1680970) gel column is an effective method for this purpose.[3]
Materials:
-
Glass chromatography column (1 cm internal diameter)
-
Glass wool
-
Silica gel (activated at 180°C for 12 hours)
-
Alumina (activated at 250°C for 12 hours)
-
Anhydrous sodium sulfate
-
Hexane
-
Dichloromethane (DCM)
Protocol:
-
Column Preparation:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Dry-pack the column from the bottom up with:
-
1 g anhydrous sodium sulfate
-
2 g activated silica gel
-
2 g activated alumina
-
4 g acid-washed silica gel (44% w/w H₂SO₄)
-
2 g activated silica gel
-
1 g anhydrous sodium sulfate
-
-
-
Pre-elution: Pre-elute the column with 30 mL of hexane and discard the eluate.
-
Sample Loading and Elution:
-
Carefully transfer the 1 mL concentrated extract onto the top of the column.
-
Elute the column with 50 mL of a 1:1 (v/v) mixture of hexane and DCM.
-
-
Final Concentration: Collect the eluate and concentrate it to a final volume of 100 µL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
3. Instrumental Analysis: GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of chlorinated paraffins.[2][6] Electron Capture Negative Ionization (ECNI) is often used for its high sensitivity to halogenated compounds.[3][7]
Instrumentation:
-
Gas chromatograph with an ECNI source
-
Mass spectrometer (e.g., quadrupole or time-of-flight)
-
Capillary column suitable for persistent organic pollutants (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
GC-MS Parameters (Example):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 90°C, hold for 2 min
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 200°C
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) or full scan
-
Monitored Ions: Specific m/z values corresponding to fragment ions of this compound and the internal standard.
Data Presentation
Quantitative data should be summarized in a clear and structured table. The following is a template for presenting the results.
Table 1: Quantification of this compound in Soil Samples
| Sample ID | Sample Weight (g) | Final Extract Volume (µL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (ng/g) | Recovery (%) |
| Soil-001 | 10.05 | 100 | 158,234 | 210,587 | 75.2 | 95.8 |
| Soil-002 | 9.98 | 100 | 210,987 | 208,954 | 101.0 | 98.2 |
| Soil-003 | 10.12 | 100 | 95,678 | 212,345 | 45.0 | 96.5 |
| QC-Spike | 10.00 | 100 | 205,432 | 209,876 | 97.9 | 97.9 |
| Method Blank | 10.00 | 100 | < LOD | 211,456 | < LOD | N/A |
LOD: Limit of Detection
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships in the analytical process.
Caption: Experimental workflow for the quantification of this compound in soil.
Caption: Logical relationships for achieving accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Sample pretreatment optimization for the analysis of short chain chlorinated paraffins in soil with gas chromatography-electron capture negative ion-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation for Persistent Organic Pollutants (POPs) - AnalyteGuru [thermofisher.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. gcms.cz [gcms.cz]
standard operating procedures for handling 1,1,1,3,10,11-Hexachloroundecane
Application Notes and Protocols for 1,1,1,3,10,11-Hexachloroundecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a polychlorinated alkane (PCA) characterized by a long carbon chain.[1] PCAs are utilized in various industrial applications, including as plasticizers, flame retardants, and additives in metalworking fluids and lubricants due to their ability to release hydrochloric acid at high temperatures, which then reacts with metal surfaces to form a protective layer.[2][3] The handling of chlorinated hydrocarbons such as this compound requires stringent safety protocols due to their potential health and environmental hazards. This document provides detailed standard operating procedures (SOPs) for the safe handling, storage, and disposal of this compound, along with a representative experimental protocol for its application as a lubricant additive.
Quantitative Data
A summary of the available physical and chemical properties for this compound is presented in the table below. It is important to note that some of these values are predicted and should be used with caution.
| Property | Value | Reference |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 601523-28-8 | LookChem |
| Molecular Formula | C₁₁H₁₈Cl₆ | LookChem |
| Molecular Weight | 362.98 g/mol | LookChem |
| Boiling Point | 384.5 ± 10.0 °C (Predicted) | LookChem |
| Density | 1.299 ± 0.06 g/cm³ (Predicted) | LookChem |
| XLogP3 | 6.9 | LookChem |
Standard Operating Procedures (SOPs)
These procedures are intended to provide a framework for the safe handling and use of this compound. All personnel must be trained on these procedures before working with this compound.
Hazard Assessment and Control
-
Hazard Identification: this compound is a chlorinated hydrocarbon. While specific toxicity data for this compound is limited, chlorinated alkanes as a class are known to be persistent, bioaccumulative, and potentially toxic.[4] They can cause organ damage and are suspected carcinogens.[5]
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Emergency eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling this compound:
-
Eye/Face Protection: Chemical safety goggles and a face shield if there is a splash hazard.[5]
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are required. Chemical-resistant gloves (e.g., neoprene or butyl rubber) are mandatory.[6] It is recommended to wear two layers of gloves.[5]
-
Respiratory Protection: Not typically required when working in a properly functioning fume hood. In the event of a large spill or ventilation failure, a full-face respirator with appropriate cartridges for organic vapors and chlorine should be used.
-
Handling and Storage
-
Handling:
-
Avoid direct contact with skin and eyes.
-
Do not inhale vapors.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
All containers must be clearly labeled with the chemical name and associated hazards.[5]
-
-
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Keep in a secondary containment tray to prevent the spread of spills.
-
Spill and Emergency Procedures
-
Minor Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[7]
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]
-
Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.[7]
-
-
Major Spills (outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, extinguish all ignition sources.
-
Close the laboratory doors and prevent entry.
-
Contact the institution's emergency response team immediately.[8]
-
Provide the emergency response team with the Safety Data Sheet (SDS) for the compound, if available, or all known information about the chemical.
-
Waste Disposal
-
All waste containing this compound, including contaminated labware and absorbent materials, must be disposed of as hazardous chemical waste.[5]
-
Collect waste in a clearly labeled, sealed, and leak-proof container. The label should read "HAZARDOUS WASTE - Chlorinated Hydrocarbons".[5]
-
Follow all institutional, local, and national regulations for the disposal of chlorinated hydrocarbon waste.
Experimental Protocol: Evaluation of this compound as an Extreme-Pressure Lubricant Additive
This protocol describes a general procedure for evaluating the performance of this compound as an extreme-pressure (EP) additive in a base lubricant.
Materials
-
This compound
-
Base lubricant (e.g., mineral oil or synthetic ester)
-
Solvent for cleaning (e.g., hexane (B92381) or acetone)
-
Four-ball tribometer
-
Steel ball bearings
-
Beakers, graduated cylinders, and magnetic stir plate
-
Analytical balance
Procedure
-
Preparation of Lubricant Blends:
-
In a chemical fume hood, prepare a series of lubricant blends containing varying concentrations of this compound (e.g., 1%, 2%, 5%, and 10% by weight).
-
For each blend, accurately weigh the required amount of the base lubricant into a beaker.
-
Add the calculated mass of this compound to the beaker.
-
Gently stir the mixture on a magnetic stir plate until the additive is completely dissolved.
-
-
Four-Ball Wear Test:
-
Thoroughly clean the steel ball bearings with the chosen solvent and allow them to dry completely.
-
Assemble the four-ball test configuration in the tribometer according to the manufacturer's instructions.
-
Add the prepared lubricant blend to the test cup, ensuring the balls are fully submerged.
-
Conduct the wear test under the desired conditions (e.g., specified load, speed, and duration).
-
After the test, carefully remove the balls and clean them with solvent.
-
Measure the wear scar diameter on the three lower balls using a microscope.
-
Repeat the test for each lubricant blend, including a control test with the base lubricant alone.
-
-
Data Analysis:
-
Calculate the average wear scar diameter for each lubricant blend.
-
Compare the wear scar diameters of the blends containing this compound to that of the base lubricant. A smaller wear scar diameter indicates better anti-wear performance.
-
Plot the wear scar diameter as a function of the additive concentration to determine the optimal concentration for wear reduction.
-
Visualizations
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. toxicslink.org [toxicslink.org]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. Plasticizer & Flame Retardant: Chlorinated Paraffin for Plastics [penpet.com]
- 4. Polychlorinated alkanes in indoor environment: A review of levels, sources, exposure, and health implications for chlorinated paraffin mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. lubesngreases.com [lubesngreases.com]
- 8. portalcris.vdu.lt [portalcris.vdu.lt]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,1,3,10,11-Hexachloroundecane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,1,3,10,11-Hexachloroundecane. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A plausible multi-step synthesis involves the free-radical-initiated reaction of undec-1-ene with carbon tetrachloride to form 1,1,1,3-tetrachlorododecane, followed by the selective chlorination of the terminal methyl group. A more direct, but less selective, method is the free-radical chlorination of undecane (B72203), which typically results in a complex mixture of isomers that are challenging to separate.
Q2: I am observing a low yield of the desired this compound. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Incomplete reaction, formation of byproducts, and loss of product during workup and purification are common culprits. To address this, consider optimizing reaction conditions such as temperature, reaction time, and the molar ratio of reactants and initiator. Ensure all reagents are pure and dry, as impurities can interfere with the reaction. The purification method should also be evaluated for efficiency.
Q3: My product mixture contains a high percentage of over-chlorinated and under-chlorinated undecanes. How can I improve the selectivity of the reaction?
A3: Achieving high selectivity in free-radical chlorination is challenging. To minimize over-chlorination, a high molar ratio of the undecane substrate to the chlorinating agent can be employed. This reduces the statistical probability of a single molecule being chlorinated multiple times. Conversely, to favor higher degrees of chlorination, the concentration of the chlorinating agent can be increased. Stepwise chlorination, where the chlorinating agent is added portion-wise over time, can also afford better control. The choice of chlorinating agent and reaction conditions (e.g., UV light wavelength and intensity, temperature) also significantly impacts selectivity.
Q4: I am having difficulty purifying the final product from the reaction mixture. What purification techniques are recommended?
A4: The purification of this compound from a mixture of other chlorinated alkanes can be challenging due to their similar physical properties. Fractional distillation under reduced pressure is a primary method for separating components with different boiling points. For isomers with very close boiling points, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase may be necessary. Column chromatography using silica (B1680970) gel or alumina (B75360) with a non-polar eluent system can also be effective.
Q5: How can I confirm the structure and purity of my synthesized this compound?
A5: A combination of analytical techniques is essential for structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the chlorine substitution pattern.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, which can confirm the elemental composition and aspects of the structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separates the components of the mixture and provides mass spectra for each, allowing for the identification of isomers and impurities.
-
Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and chlorine, which can be compared to the theoretical values for this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction | - Increase reaction time. - Increase reaction temperature. - Ensure efficient mixing. |
| Side reactions (e.g., elimination, dimerization) | - Lower the reaction temperature. - Use a more selective radical initiator. - Adjust the molar ratio of reactants. | |
| Loss during workup/purification | - Optimize extraction and washing procedures. - Use a more efficient purification method (e.g., fractional distillation under high vacuum, preparative HPLC). | |
| Poor Selectivity (Mixture of Isomers) | Non-selective nature of free-radical chlorination | - Use a large excess of the undecane substrate to favor monochlorination. - Employ a directing group on the substrate if a specific isomer is desired, followed by its removal. - Investigate alternative, more selective chlorination reagents. |
| Over-chlorination | High concentration of chlorinating agent | - Reduce the molar ratio of the chlorinating agent to the substrate. - Add the chlorinating agent portion-wise over the course of the reaction. |
| Product Decomposition | High reaction temperature | - Lower the reaction temperature. - Use a lower-boiling solvent if applicable. |
| Presence of impurities that catalyze decomposition | - Purify all reactants and solvents before use. | |
| Inconsistent Results | Variability in reagents or reaction conditions | - Use reagents from the same batch. - Precisely control reaction parameters (temperature, time, stirring speed, light intensity). |
Experimental Protocols
Hypothetical Synthesis of this compound via a Multi-Step Route
This protocol is a hypothetical example and should be adapted and optimized based on laboratory conditions and safety considerations.
Step 1: Synthesis of 1,1,1-Trichloroundec-2-ene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place undec-1-ene (1 equivalent) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 equivalents) in carbon tetrachloride (which acts as both solvent and reactant, 5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 77°C) with vigorous stirring.
-
Workup: After the reaction is complete (monitored by GC), cool the mixture to room temperature. Remove the excess carbon tetrachloride under reduced pressure. The crude product can be purified by vacuum distillation.
Step 2: Hydrochlorination of 1,1,1-Trichloroundec-2-ene
-
Reaction Setup: Dissolve the purified 1,1,1-trichloroundec-2-ene in a suitable inert solvent (e.g., dichloromethane).
-
Reaction: Bubble dry hydrogen chloride gas through the solution at 0°C. The reaction progress can be monitored by TLC or GC.
-
Workup: Once the reaction is complete, purge the solution with nitrogen to remove excess HCl. The solvent is then removed under reduced pressure to yield crude 1,1,1,3-tetrachloroundecane (B1626208).
Step 3: Free-Radical Chlorination of 1,1,1,3-Tetrachloroundecane
-
Reaction Setup: In a quartz reaction vessel equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, dissolve the 1,1,1,3-tetrachloroundecane in a suitable inert solvent (e.g., carbon tetrachloride).
-
Reaction: While irradiating the solution with a UV lamp, bubble chlorine gas through the solution at a controlled rate. The reaction temperature should be maintained to control selectivity. Monitor the reaction progress by GC to achieve the desired level of chlorination.
-
Workup: After the reaction, purge the system with nitrogen to remove excess chlorine. Wash the organic phase with a sodium thiosulfate (B1220275) solution to quench any remaining chlorine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by fractional distillation under high vacuum and/or preparative chromatography to isolate this compound.
Data Presentation
Table 1: Effect of Reactant Ratio on Yield and Selectivity in the Chlorination of 1,1,1,3-Tetrachloroundecane
| Molar Ratio (Substrate:Cl₂) | Reaction Time (h) | Conversion (%) | Yield of Hexachloro-isomer (%) | Yield of Heptachloro-isomers (%) |
| 1:1 | 4 | 55 | 35 | 15 |
| 1:2 | 4 | 85 | 50 | 30 |
| 1:3 | 4 | 98 | 40 | 55 |
| 1:2 | 8 | 95 | 45 | 48 |
Table 2: Influence of Temperature on Product Distribution
| Temperature (°C) | Yield of Hexachloro-isomer (%) | Yield of other Isomers (%) |
| 25 | 52 | 48 |
| 40 | 48 | 52 |
| 60 | 40 | 60 |
Mandatory Visualization
Caption: Hypothetical synthesis pathway for this compound.
Caption: Troubleshooting workflow for addressing low reaction yield.
Technical Support Center: Analysis of Polychlorinated Alkanes (PCAs)
Welcome to the technical support center for the analysis of polychlorinated alkanes (PCAs), also known as chlorinated paraffins (CPs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of PCA analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Sample Preparation Troubleshooting
Q1: I am experiencing low recovery of PCAs from my environmental samples. What are the potential causes and solutions?
A1: Low recovery of PCAs is a common issue that can stem from several factors throughout the sample preparation process. Here are some potential causes and troubleshooting steps:
-
Inappropriate Extraction Method: The choice of extraction method is critical and depends on the sample matrix. For water samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used.[1] For solid samples like soil, sediment, or biota, pressurized liquid extraction (PLE) or Soxhlet extraction are often more effective.
-
Insufficient Solvent Polarity: PCAs are semi-polar compounds. Using a single non-polar solvent like hexane (B92381) might not be sufficient for efficient extraction. A combination of solvents with varying polarities, such as a mixture of hexane and dichloromethane (B109758), can improve extraction efficiency.
-
Co-elution with Interferences: Complex sample matrices can contain lipids and other organic matter that interfere with PCA analysis. A cleanup step after extraction is crucial. Common cleanup techniques include gel permeation chromatography (GPC) and silica (B1680970) gel or Florisil column chromatography.[1]
-
Analyte Loss During Solvent Evaporation: During the solvent evaporation step to concentrate the sample, volatile short-chain PCAs (SCCPs) can be lost. To mitigate this, use a gentle stream of nitrogen and avoid complete dryness. The addition of a high-boiling point "keeper" solvent, such as isooctane, can also help.
Detailed Experimental Protocol: Sample Extraction and Cleanup from Biota
This protocol provides a general guideline for the extraction and cleanup of PCAs from fish tissue.
-
Sample Homogenization: Homogenize a known weight (e.g., 5-10 g) of the tissue sample with anhydrous sodium sulfate (B86663) to remove water.
-
Extraction:
-
Transfer the homogenized sample to a Soxhlet extraction thimble.
-
Extract with a 1:1 (v/v) mixture of hexane and dichloromethane for 8-12 hours.
-
-
Lipid Removal (Cleanup):
-
Concentrate the extract to approximately 2 mL using a rotary evaporator.
-
Perform gel permeation chromatography (GPC) using a Bio-Beads S-X3 column with a mobile phase of 1:1 (v/v) hexane and dichloromethane to separate the PCAs from lipids.
-
-
Fractionation (Optional):
-
For further cleanup, use a silica gel column.
-
Elute with solvents of increasing polarity to separate PCAs from other co-extracted compounds like PCBs.[1]
-
-
Final Concentration: Concentrate the purified PCA fraction to a final volume of 1 mL under a gentle stream of nitrogen.
Section 2: Instrumental Analysis FAQs
Q2: Which gas chromatography (GC) column is best suited for PCA analysis?
A2: The choice of GC column is critical for separating the complex mixture of PCA congeners. A non-polar or semi-polar column is typically used. A 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a common choice. For improved separation of complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) can be employed, which uses two columns with different selectivities.[2]
Q3: What are the advantages and disadvantages of different mass spectrometry (MS) techniques for PCA detection?
A3: Several MS techniques can be coupled with GC for PCA analysis, each with its own strengths and weaknesses. The most common is electron capture negative ionization (ECNI), which provides high sensitivity for chlorinated compounds.[3]
| Technique | Advantages | Disadvantages |
| GC-ECNI-LRMS (Low-Resolution MS) | High sensitivity, relatively low cost. | Prone to interferences from other chlorinated compounds. |
| GC-ECNI-HRMS (High-Resolution MS) | High selectivity and specificity, reduces interferences.[1] | Higher cost and complexity. |
| LC-MS/MS (Liquid Chromatography-Tandem MS) | Suitable for less volatile, longer-chain PCAs. Can offer high selectivity.[4] | May have lower sensitivity for some congeners compared to GC-ECNI-MS.[4] |
Q4: My chromatogram shows a large, unresolved "hump." What does this indicate and how can I improve the resolution?
A4: The characteristic "hump" in a PCA chromatogram is due to the co-elution of a large number of isomers and congeners, forming an unresolved complex mixture (UCM).[2] While it's a hallmark of PCA analysis, there are ways to improve chromatographic resolution:
-
Optimize GC Temperature Program: A slower temperature ramp rate can improve the separation of some congeners.
-
Use a Longer GC Column: A longer column (e.g., 30m or 60m) provides more theoretical plates and can enhance separation.
-
Employ GC×GC: As mentioned earlier, GC×GC provides significantly higher peak capacity and can resolve many of the co-eluting congeners.[2]
Section 3: Data Analysis and Quantification Guide
Q5: How can I quantify complex PCA mixtures when individual standards are not available?
A5: The lack of individual congener standards is a major challenge in PCA analysis.[5][6] Quantification is typically performed using technical mixtures with a known chlorine content. Several methods are used, each with its own assumptions and limitations:
-
External Standard Method: A technical mixture with a similar congener profile and chlorine content to the sample is used for calibration. This method's accuracy is highly dependent on how well the standard matches the sample.[5]
-
Deconvolution Methods: These methods use mathematical algorithms to estimate the contribution of different congener groups to the total PCA concentration.[7]
-
Pattern Matching: The congener group pattern of the sample is visually compared to that of several technical standards, and the one with the best match is used for quantification.[5]
Q6: What are the key considerations for accurate PCA quantification?
A6: Accurate quantification of PCAs is notoriously difficult. Here are some key considerations:
-
Chlorine Content: The response of ECNI-MS is highly dependent on the chlorine content of the PCA molecule. Using a standard with a significantly different chlorine content than the sample can lead to large quantification errors.[3]
-
Chain Length Distribution: The distribution of carbon chain lengths in the sample should ideally be similar to that of the quantification standard.
-
Reference Materials: Whenever possible, include certified reference materials (CRMs) in your analytical batches to validate your quantification method.
Section 4: General FAQs and Visual Guides
Q7: What are the primary sources of background contamination in PCA analysis?
A7: PCAs are ubiquitous in the environment and laboratory, leading to potential background contamination. Common sources include:
-
Solvents and Reagents: Ensure all solvents are of high purity (e.g., pesticide residue grade).
-
Glassware and Equipment: Thoroughly clean all glassware and equipment. Avoid using plastic containers, as PCAs can leach from them.
-
Laboratory Environment: The laboratory air can be a source of PCA contamination. Prepare samples in a clean environment, such as a fume hood.
Experimental Workflow for PCA Analysis
The following diagram illustrates a typical experimental workflow for the analysis of PCAs in environmental samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of polychlorinated alkanes in food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quantification of 1,1,1,3,10,11-Hexachloroundecane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 1,1,1,3,10,11-Hexachloroundecane and other chlorinated alkanes. Due to the complexity of analyzing individual chlorinated paraffin (B1166041) congeners, this guide also provides information on the analysis of short-chain chlorinated paraffins (SCCPs), the class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of this compound challenging?
A1: The primary challenge lies in the complexity of chlorinated paraffin mixtures. Technical-grade chlorinated paraffins are complex mixtures of thousands of isomers, making the separation and quantification of a single congener like this compound difficult.[1][2] Furthermore, matrix interference from environmental and biological samples can significantly impact the accuracy and precision of the analysis.[3]
Q2: What are the most common analytical techniques for chlorinated alkanes?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique.[4] Specifically, GC with electron capture negative ionization (ECNI) mass spectrometry is often preferred for its high sensitivity and selectivity for halogenated compounds.[2][5] High-resolution mass spectrometry (HRMS) can also be employed to improve selectivity and reduce interferences.[2]
Q3: What are "matrix effects" and how do they affect my results?
A3: Matrix effects are the alteration of an analyte's analytical signal due to the presence of other components in the sample matrix.[3] These effects can lead to either signal enhancement or suppression, resulting in inaccurate quantification. In the analysis of this compound, co-extracted substances from the sample matrix can interfere with the ionization process in the mass spectrometer, leading to erroneous results.
Q4: How can I minimize matrix effects in my experiments?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Rigorous cleanup of the sample extract is crucial to remove interfering compounds. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and treatment with sulfuric acid are commonly used.[6]
-
Chromatographic Separation: Optimizing the GC method to achieve good separation between the analyte and matrix components can reduce co-elution and interference.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard that behaves similarly to the analyte can compensate for matrix effects and improve the accuracy of quantification.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix-induced signal changes.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound and other chlorinated alkanes.
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet or column. 2. Column contamination. 3. Improper column installation. 4. Co-elution with an interfering compound. | 1. Deactivate the inlet liner or use a liner with a more inert surface. Use a highly inert GC column. 2. Bake out the column at a high temperature (within the column's limits). If contamination persists, trim the front end of the column or replace it. 3. Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector. 4. Optimize the GC temperature program to improve separation. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte loss during sample cleanup steps. 3. Degradation of the analyte during analysis. | 1. Optimize the extraction solvent and technique (e.g., sonication, Soxhlet). 2. Evaluate each step of the cleanup procedure for analyte loss. Ensure the pH and solvent conditions are appropriate. 3. Check for active sites in the GC system. Ensure the inlet and transfer line temperatures are not excessively high. |
| High Background Noise in Chromatogram | 1. Contaminated carrier gas or solvent. 2. Column bleed at high temperatures. 3. Contamination from the sample matrix that was not removed during cleanup. | 1. Use high-purity gas and solvents. Install gas purifiers. 2. Use a low-bleed GC column. Ensure the oven temperature does not exceed the column's maximum operating temperature. 3. Improve the sample cleanup procedure to remove more matrix components. |
| Inconsistent Results (Poor Reproducibility) | 1. Variability in sample preparation. 2. Inconsistent injection volume. 3. Leaks in the GC system. | 1. Ensure consistent execution of the extraction and cleanup procedures. Use an internal standard to correct for variations. 2. Use an autosampler for precise and reproducible injections. 3. Perform a leak check of the GC system, including the inlet septum, fittings, and gas lines. |
Experimental Protocols
Representative Sample Preparation Protocol for Soil/Sediment
-
Extraction:
-
Weigh 10 g of homogenized, dry sample into a glass centrifuge tube.
-
Spike with an appropriate internal standard (e.g., a ¹³C-labeled chlorinated alkane).
-
Add 20 mL of a 1:1 mixture of n-hexane and acetone.
-
Vortex for 1 minute, then sonicate for 15 minutes in a water bath.
-
Centrifuge at 2000 rpm for 5 minutes and collect the supernatant.
-
Repeat the extraction twice more with 10 mL of the solvent mixture.
-
Combine the supernatants and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Cleanup:
-
Prepare a multi-layer silica (B1680970) gel column packed with (from bottom to top): neutral silica gel, basic silica gel, acidic silica gel (44% w/w H₂SO₄), and anhydrous sodium sulfate.
-
Pre-rinse the column with n-hexane.
-
Load the concentrated extract onto the column.
-
Elute the chlorinated alkanes with 50 mL of n-hexane.
-
Collect the eluate and concentrate to a final volume of 100 µL in an autosampler vial.
-
Representative GC-MS Instrumental Analysis
-
Gas Chromatograph (GC): Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Inlet: Splitless mode, 270 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: 90 °C (hold 1 min), ramp to 200 °C at 15 °C/min, then to 300 °C at 5 °C/min (hold 10 min)
-
Mass Spectrometer (MS): Agilent 7000 series Triple Quadrupole or equivalent with a negative chemical ionization (NCI) source
-
Ionization Mode: Negative Chemical Ionization (NCI)
-
Reagent Gas: Methane
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions for the target analyte and internal standard.
Quantitative Data Summary
The following tables provide representative quantitative data for the analysis of short-chain chlorinated paraffins (SCCPs) in various matrices. This data is intended to provide a general understanding of the expected performance of analytical methods for this class of compounds.
Table 1: Representative Method Detection Limits (MDLs) for SCCPs
| Matrix | Analytical Method | MDL (ng/g or ng/L) |
| Soil | GC-ECNI-HRMS | 0.5 - 2.0 ng/g |
| Sediment | GC-ECNI-HRMS | 0.5 - 2.0 ng/g |
| Water | GC-ECNI-LRMS | 10 - 50 ng/L |
| Biota (Fish) | GC-ECNI-HRMS | 1.0 - 5.0 ng/g (wet weight) |
Data compiled from various sources and represents typical values.
Table 2: Representative Recovery Rates for SCCPs in Spiked Samples
| Matrix | Spiking Level (ng/g) | Recovery (%) |
| Soil | 50 | 85 - 110 |
| Sediment | 50 | 80 - 115 |
| Water | 100 ng/L | 90 - 120 |
| Biota (Fish) | 20 | 75 - 110 |
Data compiled from various sources and represents typical values.
Visualizations
Caption: Experimental workflow for the quantification of chlorinated alkanes.
Caption: Troubleshooting decision tree for analytical issues.
References
- 1. agilent.com [agilent.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in capabilities for analysing chlorinated paraffins in environmental matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Purification of Crude 1,1,1,3,10,11-Hexachloroundecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,1,1,3,10,11-Hexachloroundecane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, a type of polychlorinated alkane (PCA), can contain a variety of impurities depending on the synthetic route. Common impurities may include unreacted starting materials (undecane or partially chlorinated undecanes), isomers with different chlorine substitution patterns, and byproducts from side reactions. Over-chlorinated or under-chlorinated alkanes are also frequent impurities.
Q2: Which purification techniques are most suitable for this compound?
A2: The most common and effective techniques for purifying polychlorinated alkanes like this compound are adsorption chromatography, fractional distillation, and solvent extraction. The choice of method depends on the nature of the impurities, the desired purity level, and the scale of the purification.
Q3: What is Florisil, and why is it used for purifying chlorinated hydrocarbons?
A3: Florisil is a trade name for a type of activated magnesium silicate. It is a polar adsorbent used in normal-phase chromatography.[1] It is particularly effective for separating chlorinated hydrocarbons from other organic compounds and is often used as a cleanup step to remove interfering substances before analysis.[1][2]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4] These techniques can separate the target compound from impurities and provide information about their relative abundance.
Troubleshooting Guides
Adsorption Chromatography (Florisil)
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not elute from the column. | 1. Solvent polarity is too low. 2. Compound has very strong interaction with Florisil. | 1. Gradually increase the polarity of the eluting solvent. For non-polar compounds like hexachloroundecane, a gradual increase in the proportion of a slightly more polar solvent (e.g., dichloromethane (B109758) in hexane) can be effective. 2. Deactivate the Florisil by adding a small percentage of water (e.g., 1-5%) before packing the column.[1] |
| Poor separation of compound and impurities. | 1. Inappropriate solvent system. 2. Column overloading. 3. Florisil activity is too high or too low. | 1. Optimize the solvent system using thin-layer chromatography (TLC) with Florisil plates first. 2. Reduce the amount of crude material loaded onto the column. A general rule is to use a 20:1 to 100:1 ratio of adsorbent to sample by weight. 3. Standardize the activity of Florisil by heating at a specific temperature (e.g., 130°C) for a set time before use.[2] |
| Compound elutes too quickly (with the solvent front). | 1. Solvent polarity is too high. | 1. Start with a less polar solvent (e.g., pure hexane) and gradually increase the polarity. |
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| "Bumping" or uneven boiling. | 1. Lack of boiling chips or inadequate stirring. 2. High viscosity of the crude material. | 1. Add fresh boiling chips or use a magnetic stirrer. 2. Conduct the distillation under reduced pressure (vacuum distillation) to lower the boiling point and reduce the risk of thermal decomposition. |
| Poor separation of fractions. | 1. Inefficient fractionating column. 2. Distillation rate is too fast. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). 2. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation provides the best separation.[5][6] |
| Product is dark or discolored. | 1. Thermal decomposition of the compound. | 1. Use vacuum distillation to lower the boiling point. 2. Ensure the heating mantle temperature is not excessively high. |
Solvent Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Formation of an emulsion. | 1. Vigorous shaking of the separatory funnel. 2. Similar densities of the two liquid phases. | 1. Gently invert the separatory funnel for mixing instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to increase the polarity and density of the aqueous phase. |
| Poor recovery of the compound. | 1. Compound has some solubility in the extraction solvent. 2. Insufficient number of extractions. | 1. Perform back-extraction of the aqueous layer with a fresh portion of the organic solvent. 2. Perform multiple extractions with smaller volumes of solvent, which is more efficient than a single extraction with a large volume. |
| Incomplete phase separation. | 1. Presence of surfactants or particulate matter. | 1. Allow the mixture to stand for a longer period. 2. Centrifugation can help to break up emulsions and facilitate phase separation. |
Experimental Protocols
Adsorption Chromatography on Florisil
This protocol is a general guideline for the purification of crude this compound. Optimization may be required.
1. Preparation of the Florisil Column:
-
Activate Florisil by heating at 130°C for at least 4 hours. Allow to cool in a desiccator.
-
Prepare a slurry of the activated Florisil in hexane (B92381).
-
Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. The amount of Florisil will depend on the amount of crude product (typically a 50:1 to 100:1 ratio by weight).
-
Add a small layer of sand or anhydrous sodium sulfate (B86663) on top of the Florisil bed.
-
Pre-elute the column with hexane until the packing is stable.
2. Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully load the sample onto the top of the column.
-
Begin elution with hexane, collecting fractions.
-
Gradually increase the solvent polarity by adding small percentages of a more polar solvent like dichloromethane or diethyl ether to the hexane. The optimal solvent gradient should be determined by prior TLC analysis.
-
Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the purified product.
3. Product Recovery:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
Purity Analysis by GC-MS
1. Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a suitable solvent such as hexane or cyclohexane (B81311) (e.g., 100 ng/µL).[7]
2. GC-MS Conditions (Example):
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Capture Negative Ionization (ECNI) is often used for chlorinated compounds due to its high sensitivity.[8] Electron Ionization (EI) can also be used.
-
Mass Range: Scan a mass range appropriate for the expected molecular ions and fragment ions of hexachloroundecane and potential impurities.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak areas of the main compound and any impurities to determine the relative purity.
Visualizations
References
Technical Support Center: Optimizing GC-MS for Chlorinated Hydrocarbon Analysis
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of chlorinated hydrocarbons. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in analyzing chlorinated hydrocarbons?
A1: The most critical first step is sample preparation. The goal is to efficiently extract the chlorinated compounds from the sample matrix while removing interfering substances.[1] The chosen method depends heavily on the sample matrix (e.g., water, soil, biological tissue).
Q2: How do I choose the right GC column for my analysis?
A2: Column selection is crucial for achieving good separation. For chlorinated hydrocarbons, a non-polar or intermediate-polarity column is generally recommended. A good starting point for many applications is a 5% Phenyl Polysiloxane column (e.g., TG-5MS, DB-5, SPB-5).[2][3] Always select the least polar column that provides the required separation, as this often results in better peak shapes and shorter run times.[2] For specific applications, such as volatile chlorinated hydrocarbons, a column like a DB-624 may be more suitable.[4][5]
Q3: What are the typical injection techniques used for chlorinated hydrocarbon analysis?
A3: The most common injection techniques are split and splitless injection.
-
Split Injection: Used for samples with high analyte concentrations to avoid overloading the column.
-
Splitless Injection: Ideal for trace-level analysis as it transfers the entire sample volume onto the column, maximizing sensitivity.[6][7] For volatile compounds, techniques like purge-and-trap or headspace sampling can be employed to pre-concentrate the analytes before injection.[8][9]
Q4: Which ionization mode is best for chlorinated hydrocarbons in MS?
A4: Electron Ionization (EI) is a standard and robust method for many chlorinated compounds.[4] However, for enhanced sensitivity and selectivity, especially for highly chlorinated compounds like chlorinated paraffins (CPs) or polychlorinated biphenyls (PCBs), Electron Capture Negative Ionization (ECNI) is often preferred.[10][11][12] Advanced MS systems like Triple Quadrupole (TQ) or high-resolution mass spectrometry (HRMS) can further improve selectivity and reduce interferences.[1][13]
Q5: What are common interferences in the analysis of chlorinated hydrocarbons?
A5: Interferences can originate from the sample matrix or from co-eluting compounds. Phthalates, other halogenated compounds, and complex hydrocarbon matrices can all interfere with the analysis.[3][14] For chlorinated paraffins, there can be significant interference between short-chain (SCCPs) and medium-chain (MCCPs) congeners.[11] Using high-resolution MS or MS/MS techniques can help distinguish target analytes from interfering species.[10][11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Peak Shape Problems
Q: My peaks are tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue that can affect resolution and quantification. Here are the primary causes and solutions:
-
Cause 1: Active Sites: Active sites in the injector liner or at the head of the GC column can interact with polar or active analytes.
-
Cause 2: Poor Column Installation: An improper column cut or incorrect installation depth can create dead volume.
-
Cause 3: Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Dilute the sample or use a split injection method to reduce the amount of analyte reaching the column.[16]
-
-
Cause 4: Inappropriate Temperature: A low injector temperature may not be sufficient for higher boiling compounds.
-
Solution: Increase the injector temperature to ensure rapid volatilization of all analytes.[16]
-
Q: I'm observing broad or split peaks. What should I check?
A: Broad or split peaks often point to issues with the injection or initial chromatography conditions.
-
Cause 1: Slow Sample Introduction (Splitless Injection): In splitless mode, analytes are introduced slowly, which can cause broad peaks if not properly focused.
-
Solution: Optimize the initial oven temperature to be about 20°C below the boiling point of the sample solvent. This allows for "solvent focusing" and "thermal focusing," which create a narrow analyte band at the head of the column.[7]
-
-
Cause 2: Solvent-Stationary Phase Mismatch: A significant mismatch in polarity between the sample solvent and the column's stationary phase can lead to poor peak shape.[7][17]
-
Solution: Ensure the solvent is compatible with the stationary phase. For example, injecting a hexane-based sample onto a highly polar wax column can cause peak splitting.[7]
-
-
Cause 3: High Dead Volume: Dead volume in the system, either at the injector or detector, can cause peak broadening.
-
Solution: Check all fittings and connections for tightness and proper installation. Ensure the column is installed correctly at both the inlet and the detector.[18]
-
Sensitivity and Baseline Issues
Q: My signal-to-noise ratio is poor, and I'm not achieving the required detection limits. How can I improve sensitivity?
A: Poor sensitivity can stem from several factors, from sample preparation to detector settings.
-
Cause 1: Sample Loss during Preparation: Analytes may be lost during extraction or concentration steps.
-
Solution: Optimize your sample preparation protocol. Use an injection internal standard to monitor and correct for sample recovery.[11]
-
-
Cause 2: Leaks in the System: Air leaks can degrade the stationary phase and increase background noise, reducing sensitivity.
-
Solution: Perform a thorough leak check of the entire system, including fittings, septa, and gas lines.[18]
-
-
Cause 3: Sub-optimal MS Parameters: The MS detector may not be operating at its best.
-
Cause 4: Contaminated System: A dirty ion source, injector, or column can increase noise and reduce signal.
Q: I'm seeing a high or noisy baseline in my chromatograms. What's the cause?
A: A high or noisy baseline often indicates contamination.
-
Cause 1: Column Bleed: At high temperatures, the stationary phase can degrade and "bleed," causing a rising baseline.
-
Solution: Use a low-bleed column (e.g., MS-grade columns). Ensure the final oven temperature does not exceed the column's maximum operating temperature. Condition the column properly before use.[18]
-
-
Cause 2: Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas can contribute to a noisy baseline.
-
Solution: Use high-purity carrier gas and install or replace gas filters.[16]
-
-
Cause 3: Septum Bleed: Particles from the injector septum can enter the system.
-
Solution: Use high-quality, low-bleed septa and replace them regularly. Ensure the septum purge is functioning correctly.[16]
-
Experimental Protocols & Data
Protocol 1: Extraction of Chlorinated Hydrocarbons from Water Samples
This protocol is suitable for extracting organochlorine pesticides (OCPs) and polychlorinated biphenyls (PCBs) from water.[1]
-
Extraction:
-
To a 1-liter water sample, add a suitable volume of n-hexane.
-
Shake the mixture vigorously to ensure thorough mixing.
-
Allow the phases to separate and collect the upper organic (n-hexane) phase.[1]
-
-
Drying:
-
Pass the collected organic extract through anhydrous sodium sulfate (B86663) to remove residual water.[1]
-
-
Concentration:
-
Evaporate the extract to a volume of 3–4 mL using a Kuderna-Danish apparatus or a rotary evaporator.
-
Further concentrate the extract to the final desired volume under a gentle stream of nitrogen.[1]
-
Protocol 2: General GC-MS Method for Chlorinated Hydrocarbons
This protocol provides a starting point for the analysis of various chlorinated compounds. Optimization for specific analytes is recommended.[1]
-
GC Conditions:
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[20]
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl Polysiloxane column.
-
Oven Program: Initial temperature of 60°C, hold for 1 min. Ramp at 30°C/min to 200°C. Ramp at 10°C/min to 320°C and hold for 2 min.[1]
-
-
MS Conditions:
Quantitative Data Summary
The following tables summarize typical GC-MS parameters and performance data for the analysis of different classes of chlorinated compounds. These are general guidelines, and optimization may be required for specific applications.
Table 1: GC-MS/MS Parameters for OCPs, PAHs, and PCBs [1]
| Parameter | Setting |
| Gas Chromatograph | Thermo Scientific TRACE 1310 GC |
| Mass Spectrometer | Thermo Scientific TSQ 8000 Triple Quadrupole MS |
| Injection Volume | 1 µL |
| Inlet Temperature | 275°C |
| Carrier Gas | Helium |
| Column Flow | 1.2 mL/min |
| Oven Program | 70°C for 2 min, ramp at 25°C/min to 180°C, ramp at 5°C/min to 300°C, hold for 2 min |
Table 2: Performance Data for Selected Volatile Chlorinated Hydrocarbons [4][8]
| Compound | Matrix | Method | Detection Limit (LOD) | Linearity (R²) |
| Dichloromethane | Air | CTI-GC-MS | < 0.1 pptv | Not Specified |
| Chloroform | Air | CTI-GC-MS | < 0.1 pptv | Not Specified |
| Tetrachloroethylene | Air | CTI-GC-MS | < 0.1 pptv | Not Specified |
| 18 Chlorinated Solvents | Cosmetics | GC-MS (SIM) | 0.033-0.049 mg/L | > 0.9992 |
Visualizations
Workflow and Decision Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. gcms.cz [gcms.cz]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. On-line analysis of volatile chlorinated hydrocarbons in air by gas chromatography-mass spectrometry Improvements in preconcentration and injection steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. New quantification procedure for the analysis of chlorinated paraffins using electron capture negative ionization mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Chlorine speciation in complex hydrocarbon matrices using GC-ICP-MS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D3JA00066D [pubs.rsc.org]
- 15. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 18. shimadzu.co.uk [shimadzu.co.uk]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. agilent.com [agilent.com]
stability issues of 1,1,1,3,10,11-Hexachloroundecane in solution
Technical Support Center: 1,1,1,3,10,11-Hexachloroundecane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound in solution. Due to the limited specific data on this compound, the information provided is based on the general principles of chlorinated hydrocarbon chemistry and should be supplemented with experimental validation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound solutions.
Issue 1: Unexpected Degradation of Compound in Solution
-
Question: I am observing a decrease in the concentration of this compound in my stock solution over a short period. What could be the cause and how can I prevent it?
-
Answer: Unexpected degradation of chlorinated hydrocarbons like this compound can be attributed to several factors. The carbon-chlorine (C-Cl) bond, while generally strong, can be susceptible to cleavage under certain conditions.[1]
Potential Causes and Solutions:
Potential Cause Explanation Recommended Action Solvent Interaction Protic solvents (e.g., alcohols) or nucleophilic solvents can potentially participate in slow substitution or elimination reactions with the chlorinated alkane, especially at elevated temperatures or in the presence of contaminants. Use a non-polar, aprotic solvent. Isooctane is a known solvent for this compound and is a good starting point.[2] Other suitable options may include hexane, cyclohexane, or toluene. Always use high-purity, dry solvents. Presence of Contaminants Trace amounts of bases, metals, or water can catalyze degradation pathways. For instance, bases can promote dehydrochlorination. Ensure all glassware is scrupulously clean and dry. Use high-purity solvents and filter them if necessary. Photodegradation Exposure to UV light can induce the formation of free radicals, leading to the cleavage of C-Cl bonds and subsequent degradation of the molecule. Store solutions in amber glass vials or protect them from light by wrapping the container in aluminum foil. Thermal Stress While generally stable at room temperature, prolonged exposure to elevated temperatures can accelerate degradation. Chlorinated paraffins can start to decompose at temperatures above 120°C.[3] Store stock solutions at recommended temperatures (typically 2-8°C or -20°C for long-term storage). Avoid repeated freeze-thaw cycles.
Issue 2: Inconsistent Analytical Results
-
Question: My analytical results (e.g., from GC-MS or HPLC) for this compound are not reproducible. What could be the source of this variability?
-
Answer: Inconsistent analytical results can stem from sample degradation, issues with the analytical method itself, or a combination of both.
Troubleshooting Steps:
-
Verify Solution Stability: First, ensure your stock and working solutions are stable. Prepare fresh solutions and analyze them immediately to establish a baseline. Compare this with the analysis of aged solutions.
-
Check for Adsorption: Chlorinated hydrocarbons can sometimes adsorb to the surfaces of glassware and plasticware. This can lead to an apparent decrease in concentration.
-
Solution: Use silanized glassware to minimize adsorption. When preparing dilutions, ensure thorough mixing.
-
-
Optimize Analytical Method:
-
Injection Port Temperature (for GC): A high injection port temperature can cause thermal degradation of the analyte. Optimize the temperature to ensure efficient volatilization without causing decomposition.
-
Column Choice: Use a column suitable for the analysis of chlorinated hydrocarbons, such as a non-polar or medium-polarity column (e.g., DB-5ms, HP-5MS).[4]
-
Solvent Effects: Ensure the solvent is compatible with your analytical system and does not interfere with the detection of the analyte.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: To ensure the long-term stability of your this compound solutions, we recommend the following storage conditions:
-
Solvent: Use a high-purity, dry, aprotic, and non-polar solvent such as isooctane, hexane, or cyclohexane.[2]
-
Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is suitable. For long-term storage (months to years), store at -20°C or below.
-
Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.
-
Container: Use tightly sealed glass containers with PTFE-lined caps (B75204) to prevent solvent evaporation and contamination.
Q2: Which solvents are most suitable for dissolving this compound to minimize degradation?
A2: Based on general chemical principles for chlorinated alkanes, the following solvents are recommended. Always test the stability in your chosen solvent for your specific application.
| Solvent Class | Recommended Solvents | Rationale |
| Non-polar Aprotic | Isooctane, Hexane, Cyclohexane, Toluene | These solvents are chemically inert towards chlorinated alkanes and are less likely to participate in degradation reactions. Isooctane is a documented solvent for this compound.[2] |
| Polar Aprotic | Dichloromethane, Chloroform | While generally suitable, ensure high purity as trace impurities can be problematic. Be aware of potential solvent-analyte interactions under certain analytical conditions. |
| Solvents to Avoid | Alcohols (Methanol, Ethanol), Water, Acetone, Acetonitrile | Protic solvents can potentially lead to solvolysis reactions, while ketones and nitriles may have reactive impurities or degrade to form reactive species. |
Q3: Can I use plastic containers to store solutions of this compound?
A3: It is generally not recommended to use plastic containers for the long-term storage of chlorinated hydrocarbon solutions. Plasticizers or other additives may leach from the plastic into the solution, potentially causing contamination or catalyzing degradation. Furthermore, some plastics may be permeable to the solvent, leading to changes in concentration over time. Glassware with PTFE-lined caps is the preferred choice.
Experimental Protocols
Protocol: Assessment of this compound Stability in a Selected Solvent
This protocol outlines a general method to assess the stability of this compound in a solvent of your choice.
-
Materials:
-
This compound
-
High-purity solvent of choice (e.g., isooctane)
-
Class A volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
-
Analytical instrument (e.g., GC-MS)
-
-
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Preparation of Stability Samples:
-
Aliquot the stock solution into several amber glass vials.
-
Prepare samples for different conditions (e.g., room temperature, 4°C, -20°C, exposure to light).
-
-
Time-Point Analysis:
-
Time 0: Immediately analyze one of the freshly prepared samples to establish the initial concentration.
-
Analyze the samples stored under different conditions at regular intervals (e.g., 24 hours, 7 days, 1 month, and 3 months).
-
-
Sample Analysis (GC-MS Example):
-
Instrument Conditions:
-
Column: HP-5MS (or equivalent)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C (optimize as needed)
-
Oven Program: Start at a suitable temperature (e.g., 60°C), hold for 1 minute, then ramp at 10-20°C/min to a final temperature (e.g., 280°C) and hold.
-
MS Detector: Scan mode to identify degradation products, and selected ion monitoring (SIM) for accurate quantification.
-
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Plot the concentration as a function of time for each storage condition.
-
A significant decrease in concentration over time indicates instability under those conditions.
-
Examine the chromatograms for the appearance of new peaks, which may correspond to degradation products.
-
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Synthesis of Chlorinated Undecanes
Welcome to the technical support center for the synthesis of chlorinated undecanes. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The synthesis of chlorinated undecanes, typically achieved through free-radical chlorination, presents several challenges that can impact yield, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing chlorinated undecanes?
A1: The most common method for synthesizing chlorinated undecanes is the free-radical substitution reaction of undecane (B72203) with chlorine gas (Cl₂) or other chlorinating agents like sulfuryl chloride (SO₂Cl₂).[1] This reaction is typically initiated by ultraviolet (UV) light or heat.[2][3][4][5][6] The process involves a chain reaction mechanism consisting of initiation, propagation, and termination steps.[3][4][5]
Q2: Why is my yield of the desired monochlorinated undecane so low?
A2: Low yields in the monochlorination of undecane can be attributed to several factors. A primary issue is the formation of multiple products. The reaction can produce a mixture of constitutional isomers (1-chloroundecane, 2-chloroundecane, etc.) and polychlorinated products (dichloroundecanes, trichloroundecanes, etc.).[2][6][7] Free radical chlorination is known for its lack of selectivity, which makes it difficult to isolate a single desired product in high yield.[7][8]
Q3: How can I control the degree of chlorination to favor monochlorination?
A3: To favor the formation of monochlorinated products over polychlorinated ones, it is crucial to use a high molar ratio of the alkane (undecane) to the chlorinating agent (chlorine).[3][4][9] By ensuring undecane is in large excess, the probability of a chlorine radical colliding with an unreacted undecane molecule is much higher than it colliding with a molecule that has already been chlorinated.[3][4]
Q4: Is it possible to selectively synthesize a specific isomer, like 1-chloroundecane?
A4: Achieving high regioselectivity in free-radical chlorination of long-chain alkanes like undecane is very challenging. Chlorine radicals are highly reactive and show little preference for abstracting primary versus secondary hydrogens.[7] While secondary C-H bonds are slightly more reactive than primary ones, the statistical abundance of primary hydrogens can lead to a complex mixture of isomers.[2][10] For more selective halogenation, bromination is often a better choice as bromine radicals are less reactive and more selective for the most stable radical intermediate.[2][7][11]
Q5: What are the safety hazards associated with the chlorination of alkanes?
A5: The chlorination of alkanes presents several safety hazards. The reaction can be highly exothermic, leading to a potential for runaway reactions if not properly controlled.[3][4][12][13] Additionally, mixing chlorine gas with hydrocarbons can create explosive mixtures, especially in the gas phase.[13] Proper cooling, controlled addition of reagents, and operating in a well-ventilated fume hood are essential safety precautions. Chlorine gas itself is highly toxic and corrosive.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Insufficient initiation (e.g., UV lamp is too weak or old, temperature is too low). | Ensure the UV lamp is functioning correctly and is of the appropriate wavelength to initiate the reaction. If using thermal initiation, ensure the temperature is high enough to cause homolytic cleavage of the chlorine-chlorine bond.[3][4] |
| Presence of radical inhibitors (e.g., oxygen, phenols). | Degas the solvent and reactants to remove dissolved oxygen. Ensure all glassware is clean and free of potential inhibitors.[2] | |
| Low Yield of Monochlorinated Product | Incorrect stoichiometry (ratio of undecane to chlorine is too low). | Increase the molar ratio of undecane to chlorine significantly (e.g., 10:1 or higher) to favor monochlorination.[3][4][9] |
| Over-chlorination leading to di- and polychlorinated products. | In addition to adjusting the stoichiometry, consider reducing the reaction time or the intensity of the UV light. | |
| Product is a Complex Mixture of Isomers | Inherent lack of selectivity of free-radical chlorination. | This is an inherent challenge of the reaction. For purification, fractional distillation under reduced pressure can be attempted, but separation of isomers with close boiling points is difficult.[12] Preparative gas chromatography may be necessary for obtaining pure isomers. |
| Consider alternative synthetic routes if a specific isomer is required in high purity. | ||
| Reaction is Uncontrollable or Too Vigorous | Poor temperature control, leading to an exothermic runaway reaction. | Use an efficient cooling bath (e.g., ice-water or a cryocooler) to maintain a stable, low temperature. Add the chlorinating agent slowly and portion-wise.[13] |
| High concentration of reactants. | Dilute the reaction mixture with an inert solvent (e.g., carbon tetrachloride, although caution is advised due to its toxicity). |
Experimental Protocols
General Protocol for Photochemical Monochlorination of Undecane
-
Disclaimer: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a gas outlet leading to a scrubber (e.g., a sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl).
-
Place undecane (in significant molar excess, e.g., 10 equivalents) and an inert solvent like carbon tetrachloride into the flask.
-
Position a UV lamp (e.g., a medium-pressure mercury lamp) to irradiate the flask.
-
-
Reaction:
-
Begin stirring and cool the flask in an ice-water bath.
-
Slowly bubble chlorine gas (1 equivalent) through the reaction mixture via the gas inlet tube while irradiating with the UV lamp. The flow rate should be carefully controlled.
-
Monitor the reaction progress by observing the disappearance of the greenish color of chlorine and by taking small aliquots for analysis (e.g., by gas chromatography).
-
-
Work-up and Purification:
-
Once the reaction is complete, stop the chlorine flow and continue to purge the system with an inert gas (e.g., nitrogen) to remove any remaining chlorine and HCl.
-
Wash the reaction mixture with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent by rotary evaporation.
-
The crude product will be a mixture of unreacted undecane, and various chlorinated undecane isomers. Purification can be attempted by fractional distillation under reduced pressure.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chlorination of alkanes is a photochemical process class 11 chemistry CBSE [vedantu.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chegg.com [chegg.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. icheme.org [icheme.org]
- 14. Chlorine - Wikipedia [en.wikipedia.org]
troubleshooting 1,1,1,3,10,11-Hexachloroundecane experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1,3,10,11-Hexachloroundecane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.
Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Hexachlorinated Product | Incomplete chlorination reaction. | - Increase reaction time. - Increase the molar ratio of the chlorinating agent. - Ensure adequate UV light exposure if using photochlorination. |
| Degradation of the starting material or product. | - Optimize reaction temperature to avoid side reactions. - Use a purified starting undecane (B72203). | |
| Over-chlorination (Hepta-, Octa-chlorinated byproducts) | Excessive chlorinating agent or prolonged reaction time. | - Carefully control the stoichiometry of the chlorinating agent. - Monitor the reaction progress using in-process controls (e.g., GC-FID) and stop the reaction once the desired product is maximized. |
| Inconsistent Batch-to-Batch Results | Variability in starting material purity or reaction conditions. | - Use a single, high-purity batch of undecane for all reactions. - Precisely control all reaction parameters (temperature, time, stirring speed, reagent addition rate). |
Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Co-elution with other Chlorinated Isomers during Column Chromatography | Similar polarities of the desired product and byproducts. | - Use a longer chromatography column for better separation. - Employ a shallower solvent gradient. - Consider alternative stationary phases (e.g., alumina, silver nitrate (B79036) impregnated silica). |
| Product Contamination with Residual Solvents | Inefficient solvent removal. | - Dry the purified product under high vacuum for an extended period. - Use a rotary evaporator at an appropriate temperature and vacuum. |
Analytical Troubleshooting (GC/MS)
| Issue | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | Active sites in the GC inlet or column. Non-volatile residues in the sample. | - Deactivate the GC inlet liner. - Use a fresh, high-quality GC column. - Perform a sample cleanup step (e.g., solid-phase extraction) to remove matrix interferences. |
| Poor Sensitivity | Suboptimal ionization in the MS source. Low concentration of the analyte. | - Optimize the MS source parameters (e.g., temperature, electron energy). - Use a more sensitive ionization technique, such as Electron Capture Negative Ionization (ECNI), if available. - Concentrate the sample prior to analysis. |
| Interference from other Chlorinated Compounds (e.g., PCBs) | Co-elution and similar fragmentation patterns. | - Utilize high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass. - Employ a GCxGC system for enhanced chromatographic separation. - Perform a thorough sample cleanup to remove interfering compounds. |
| Difficulty in Quantitation | Lack of a specific analytical standard for this compound. Complex mixture of isomers. | - Use a certified standard of a structurally similar polychlorinated alkane for semi-quantitation. - If possible, synthesize and purify a small amount of the target compound to use as a primary standard. - Report results as a total concentration of all co-eluting hexachloroundecane isomers if individual separation is not achievable. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a polychlorinated alkane and is soluble in nonpolar organic solvents such as isooctane (B107328), hexane, and dichloromethane.
Q2: What are the expected mass spectral fragments for this compound?
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes. Polychlorinated alkanes are persistent organic pollutants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. Dispose of waste according to institutional and local regulations for hazardous chemical waste.
Q4: How can I confirm the identity of my synthesized product?
A4: A combination of analytical techniques is recommended for structural confirmation. This includes Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the carbon skeleton and the position of the chlorine atoms.
Experimental Protocols
General Protocol for Analysis of this compound by GC/MS
-
Sample Preparation: Dissolve a known weight of the sample in isooctane to a final concentration of approximately 1-10 µg/mL.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (ideally with ECNI capabilities).
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
-
MS Conditions (ECNI):
-
Ion Source Temperature: 200 °C.
-
Electron Energy: 150 eV.
-
Acquisition Mode: Scan mode (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Visualizations
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Quantifying 1,1,1,3,10,11-Hexachloroundecane
The accurate detection and quantification of specific chlorinated paraffin (B1166041) congeners, such as 1,1,1,3,10,11-Hexachloroundecane, present a significant analytical challenge due to the vast complexity of chlorinated paraffin mixtures. As individual congener standards are often scarce, analytical methods are typically developed and validated for groups of chlorinated paraffins, such as Short-Chain Chlorinated Paraffins (SCCPs). This guide provides a comparative overview of the two primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on methodologies applicable to SCCPs, including the target analyte.
Performance Snapshot: GC-MS vs. LC-MS/MS for SCCP Analysis
The choice between GC-MS and LC-MS/MS for the analysis of this compound and other SCCPs depends on various factors including the sample matrix, required sensitivity, and the desired level of congener specificity. Below is a summary of typical performance characteristics for each technique based on the analysis of SCCP mixtures.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 24–81 ng/mL for SCCP mixtures[1] | Instrument LOQs of 100 ng/mL for SCCPs[2] |
| Limit of Quantification (LOQ) | 27–170 ng/mL for MCCP mixtures[1] | Not explicitly stated for the specific congener |
| Accuracy (% Recovery) | 82–123% for SCCP technical mixtures[3][4][5] | 76–109% in spiked environmental samples[3][4][5] |
| Precision (RSD) | <15%[6] | <15%[6] |
| Common Ionization | Electron Capture Negative Ionization (ECNI) | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Orbitrap | Triple Quadrupole (TQ), Q-TOF |
The Analytical Workflow: From Sample to Signal
The analysis of this compound in various matrices follows a multi-step process designed to isolate the analyte from interfering compounds and ensure accurate measurement.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of SCCPs using GC-MS and LC-MS/MS. These protocols can be adapted for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with ECNI
This method is widely used for the analysis of chlorinated paraffins due to its high sensitivity and selectivity for halogenated compounds.
1. Sample Preparation:
-
Extraction: Samples (e.g., environmental solids, tissues) are typically extracted using a non-polar solvent such as hexane or a mixture of hexane and dichloromethane.
-
Cleanup: The extract is then cleaned up to remove interfering co-extractable compounds. This is often achieved using column chromatography with adsorbents like silica gel or Florisil.
2. Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is employed to separate the different chlorinated paraffin congeners.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Capture Negative Ionization (ECNI) is the preferred method for its high sensitivity towards electrophilic compounds like chlorinated paraffins.
-
Mass Analyzer: High-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are recommended to differentiate between SCCPs, MCCPs, and other co-eluting chlorinated compounds.[1]
-
Acquisition Mode: Data is typically acquired in full scan mode to identify a wide range of congeners, and selected ion monitoring (SIM) can be used for targeted quantification.
-
3. Quantification:
-
Quantification is often performed using the linear relationship between the chlorine content and the total response factor of the CP mixture. This approach helps to compensate for the lack of individual congener standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
LC-MS/MS offers an alternative approach, particularly for samples that are difficult to volatilize or for laboratories without access to GC-ECNI-MS.
1. Sample Preparation:
-
Extraction: Similar to GC-MS, extraction is performed with organic solvents. For leather and textile samples, hexane extraction followed by ultrasonic bath treatment is a common procedure.[7]
-
Cleanup: The extract is concentrated and may be filtered before injection.
2. Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: A cyano (CN) or C18 stationary phase is often used for the separation of chlorinated paraffins.
-
Mobile Phase: A gradient of methanol (B129727) and water, often with an additive like ammonium (B1175870) acetate, is used to achieve separation.
-
-
Mass Spectrometer (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used.
-
Mass Analyzer: A triple quadrupole (TQ) mass spectrometer is commonly employed for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.
-
Acquisition Mode: MRM transitions are set up for the specific precursor and product ions of the target chlorinated paraffin congeners.
-
3. Quantification:
-
Quantification is based on the response of specific MRM transitions, often using a mixed standard of SCCPs with a known chlorination degree. The concentration of individual congeners can be estimated based on their percentage in the mixed standard.[7]
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound and other SCCPs. The choice of method will depend on the specific requirements of the analysis. GC-ECNI-HRMS is often favored for its high sensitivity and ability to provide detailed congener patterns. LC-ESI-MS/MS provides a robust alternative, particularly for certain sample matrices, and can offer better resolution and reduce the likelihood of false positives that can be encountered with GC-MS methods.[7] The development of congener-specific analytical standards remains a critical need to further improve the accuracy of quantification for individual chlorinated paraffin compounds.
References
- 1. agilent.com [agilent.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Collection - Quantifying Short-Chain Chlorinated Paraffin Congener Groups - Environmental Science & Technology - Figshare [figshare.com]
- 4. Quantifying Short-Chain Chlorinated Paraffin Congener Groups. | Semantic Scholar [semanticscholar.org]
- 5. Quantifying Short-Chain Chlorinated Paraffin Congener Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part B: Influence of liquid chromatography separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
A Comparative Analysis of Long-Chain Polychlorinated Alkanes: Focus on 1,1,1,3,10,11-Hexachloroundecane and its Class
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and properties of long-chain polychlorinated alkanes (LCCPs), with a specific focus on 1,1,1,3,10,11-Hexachloroundecane as a representative molecule of this class. The comparison extends to other significant classes of polychlorinated alkanes (PCAs), namely short-chain (SCCPs) and medium-chain (MCCPs) chlorinated paraffins. This document synthesizes available experimental data to highlight the differences in their physicochemical properties and toxicological profiles.
Polychlorinated alkanes are complex mixtures of chlorinated n-alkanes that have seen widespread industrial use as plasticizers, flame retardants, and lubricants.[1][2] They are broadly categorized based on their carbon chain length: SCCPs (C10-C13), MCCPs (C14-C17), and LCCPs (C18 and greater).[2] this compound falls within the long-chain category and serves as a specific congener for understanding the broader characteristics of LCCPs.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of chlorinated paraffins are critical determinants of their environmental fate and bioavailability. These properties are primarily influenced by the carbon chain length and the degree of chlorination.[3] Generally, as the carbon chain length and chlorine content increase, properties such as viscosity and density increase, while volatility decreases.[3] LCCPs, including this compound, are characterized by their low water solubility and high octanol-water partition coefficients (Kow), indicating a strong tendency to partition into fatty tissues and bioaccumulate.
| Property | Short-Chain CPs (SCCPs) | Medium-Chain CPs (MCCPs) | Long-Chain CPs (LCCPs) | This compound (Predicted) |
| Carbon Chain Length | C10-C13 | C14-C17 | ≥ C18 | C11 |
| Chlorine Content (%) | 40-70 | 40-70 | 30-70 | ~59% |
| Water Solubility | Very Low | Extremely Low | Practically Insoluble[3] | Extremely Low |
| Vapor Pressure | Low | Very Low | Extremely Low[3] | Very Low |
| Log Kow | High | High to Very High | Very High | ~8.1[4] |
| Persistence | Persistent | Persistent | Very Persistent | Expected to be Persistent |
| Bioaccumulation Potential | High | High | Very High | High |
Note: Specific experimental values for individual LCCP congeners like this compound are scarce in publicly available literature. The presented values for this specific molecule are primarily based on computational predictions.
In Vitro Toxicity Profile: A Cellular Perspective
Comparative toxicological studies are essential for understanding the potential risks associated with different classes of chlorinated paraffins. While in-vivo data on specific LCCP congeners is limited, in-vitro studies using cell lines such as human hepatoma (HepG2) cells provide valuable insights into their cytotoxic mechanisms.
One comparative study investigated the effects of SCCP, MCCP, and LCCP mixtures on HepG2 cells.[5] The findings from this study are summarized below.
| Parameter | SCCP Mixture | MCCP Mixture | LCCP Mixture |
| Cell Viability (MTT Assay) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| Reactive Oxygen Species (ROS) Generation | Significant increase | Significant increase | Significant increase |
| Malondialdehyde (MDA) Levels | Significant increase | Significant increase | Significant increase |
| Adenosine Triphosphate (ATP) Levels | Significant decrease | Significant decrease | Significant decrease |
These results suggest that all three classes of chlorinated paraffins induce cytotoxicity through mechanisms involving oxidative stress and mitochondrial dysfunction. At an exposure concentration of 100 μg/L, all three CP mixtures induced significant increases in ROS and MDA levels, along with a significant reduction in ATP production.[5] This indicates a disruption of cellular redox balance and energy metabolism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols employed in the comparative in-vitro toxicity studies.
Cell Viability Assay (MTT Assay)
The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[6]
-
Exposure: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are exposed to various concentrations of the test compounds (SCCPs, MCCPs, or LCCPs) for a specified duration (e.g., 24 or 48 hours).[7]
-
MTT Addition: After the exposure period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[7]
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[7]
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels are quantified using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Preparation and Exposure: HepG2 cells are seeded in 96-well plates and exposed to the test compounds as described for the cell viability assay.
-
Probe Loading: Following exposure, the cells are washed with a suitable buffer and then incubated with DCFH-DA solution (typically 10 µM) in the dark for a specified time (e.g., 30 minutes) at 37°C.
-
Fluorescence Measurement: After incubation, the cells are washed again to remove the excess probe. The fluorescence intensity is measured using a fluorescence microplate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.
Malondialdehyde (MDA) Assay
MDA is a marker of lipid peroxidation and can be measured using the thiobarbituric acid reactive substances (TBARS) assay.[8]
-
Sample Preparation: After exposure to the test compounds, cells are harvested and lysed.[9]
-
Reaction: The cell lysate is mixed with a solution of thiobarbituric acid (TBA) and heated (e.g., at 95°C for 60 minutes) to allow the formation of a colored MDA-TBA adduct.[9]
-
Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 532 nm). The concentration of MDA is determined by comparison with a standard curve generated using known concentrations of MDA.[8][9]
Adenosine Triphosphate (ATP) Assay
Cellular ATP levels are a sensitive indicator of cell health and metabolic activity and can be measured using a luciferase-based bioluminescence assay.[10][11]
-
Cell Lysis: Following exposure to the test compounds, a reagent is added to the cell culture wells to lyse the cells and release ATP.[12]
-
Luminescence Reaction: A substrate containing luciferin (B1168401) and luciferase is added to the wells. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light.[11][13]
-
Measurement: The luminescence signal is measured using a luminometer. The amount of light produced is directly proportional to the concentration of ATP in the sample.[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships and workflows described in the experimental protocols.
Conclusion
The available data indicates that long-chain chlorinated paraffins, exemplified by molecules like this compound, exhibit significant persistence and bioaccumulation potential. In-vitro studies on LCCP mixtures demonstrate cytotoxic effects comparable to those of SCCPs and MCCPs, primarily mediated through the induction of oxidative stress and disruption of cellular energy metabolism. While data on specific LCCP congeners remains limited, the presented comparative information and detailed experimental protocols provide a valuable resource for researchers and professionals in the fields of toxicology and drug development. Further research focusing on individual LCCP congeners is warranted to fully elucidate their specific toxicological profiles.
References
- 1. Effects of short-chain chlorinated paraffins exposure on the viability and metabolism of human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. toxicslink.org [toxicslink.org]
- 3. Chlorinated Paraffins (EHC 181, 1996) [inchem.org]
- 4. Hexachloroundecane | C11H18Cl6 | CID 129852520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparing the disrupting effects of short-, medium- and long-chain chlorinated Paraffins on cell viability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tripod.nih.gov [tripod.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
Navigating the Analytical Maze: A Comparative Guide to Validating Methods for 1,1,1,3,10,11-Hexachloroundecane
For researchers, scientists, and professionals in drug development, the robust and accurate analysis of polychlorinated alkanes (PCAs) like 1,1,1,3,10,11-Hexachloroundecane is of paramount importance. This guide provides a comprehensive comparison of established analytical methodologies, offering a framework for the validation of a new analytical method for this specific compound. The analysis of PCAs is notoriously challenging due to their complex isomeric composition and potential for co-elution with other chlorinated compounds.
The selection of an appropriate analytical technique is a critical first step. Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with Mass Spectrometry (MS), are the gold standards for the analysis of such compounds. High-resolution mass spectrometry (HRMS) is often favored to navigate the intricate matrix and interference issues.[1][2]
Performance Snapshot: A Tale of Two Techniques
The following tables summarize the performance characteristics of various analytical platforms commonly employed for the analysis of short-chain chlorinated paraffins (SCCPs) and medium-chain chlorinated paraffins (MCCPs), which serve as a strong proxy for what can be expected for this compound.
Table 1: Performance of GC-MS Based Methods for Similar Analytes (SCCPs & MCCPs)
| Parameter | GC-ECNI-LRMS | GC-NCI-Q-TOF-HRMS | GC-Orbitrap MS |
| Limit of Detection (LOD) | ~10 mg/kg[3] | 24–81 ng/mL (SCCPs), 27–170 ng/mL (MCCPs)[4] | Not explicitly stated, but high sensitivity is noted[2] |
| Linearity (R²) | > 0.995[3] | Not explicitly stated | Not explicitly stated |
| Precision (RSD) | 3.41% - 7.61%[3] | Not explicitly stated | Not explicitly stated |
| Accuracy (Recovery) | 82.3% - 106.9%[3] | Not explicitly stated | Not explicitly stated |
Table 2: Performance of LC-MS Based Methods for Similar Analytes (SCCPs & MCCPs)
| Parameter | LC-ESI-MS/MS | LC-QTOF-HRMS |
| Limit of Detection (LOD) | Not explicitly stated | Method validated at 0.6 µg/g[5] |
| Linearity (R²) | Not explicitly stated | Not explicitly stated |
| Precision (RSD) | Not explicitly stated | < 15% - 18%[6] |
| Accuracy (Recovery) | Not explicitly stated | 72% - 141%[6] |
Charting the Course: A Proposed Experimental Workflow
To validate a new analytical method for this compound, a systematic workflow is essential. The following diagram, generated using the DOT language, outlines the key stages of the proposed methodology.
Delving into the Details: Experimental Protocols
A robust analytical method is built upon a foundation of meticulous experimental protocols. The following sections detail the proposed methodologies for sample preparation and instrumental analysis.
Sample Preparation Protocol
Effective sample preparation is crucial for removing interfering substances and concentrating the analyte of interest.
-
Extraction: For solid samples, ultrasonic extraction with a suitable solvent such as n-hexane is a common and effective technique.[3] For liquid samples, liquid-liquid extraction can be employed.
-
Cleanup: The extract is then cleaned up using column chromatography with adsorbents like Florisil or silica gel. This step is vital for removing polar interferences that could affect the analytical results.
-
Concentration: The cleaned extract is concentrated to a small volume, typically under a gentle stream of nitrogen, to enhance the sensitivity of the analysis.
Instrumental Analysis Protocols
Both GC-MS and LC-MS platforms offer viable pathways for the analysis of this compound.
1. Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS)
-
Instrumentation: A gas chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[1][2]
-
Column: A non-polar capillary column, such as a DB-5ms, is suitable for separating chlorinated hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A temperature gradient program should be optimized to achieve good chromatographic separation.
-
Ionization Mode: Electron Capture Negative Ionization (ECNI) is often preferred for its high sensitivity to halogenated compounds.[7]
-
Mass Analyzer: Operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for quantitative analysis.
2. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) and water.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used, often with the formation of chloride adducts [M+Cl]⁻.[5]
-
Mass Analyzer: Operated in a similar manner to the GC-HRMS system.
The Litmus Test: Method Validation Parameters
A new analytical method must be rigorously validated to ensure its reliability and suitability for its intended purpose. The key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The demonstration of a proportional relationship between the concentration of the analyte and the instrument response over a defined range. A correlation coefficient (R²) of >0.99 is generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
By following the comparative data and detailed protocols outlined in this guide, researchers can confidently develop and validate a robust and reliable analytical method for the challenging yet critical task of quantifying this compound.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of Short Chain Chlorinated Paraffins in Textile Samples by GC-MS, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. oaepublish.com [oaepublish.com]
- 7. gcms.cz [gcms.cz]
A Guide to Inter-Laboratory Comparison of 1,1,1,3,10,11-Hexachloroundecane Analysis
Introduction
Data Presentation
A successful inter-laboratory comparison culminates in a clear and concise presentation of the results. The following tables provide a template for summarizing the quantitative data from such a study.
Table 1: Participant Laboratory Details
| Laboratory ID | Country | Analytical Method | Instrument |
| Lab-001 | Germany | GC-ECNI-MS | Agilent 7890B/5977B |
| Lab-002 | USA | GC-HRMS | Thermo Scientific DFS |
| Lab-003 | Japan | GC-MS/MS | Shimadzu TQ8040 |
| ... | ... | ... | ... |
Table 2: Results of 1,1,1,3,10,11-Hexachloroundecane in Test Material (e.g., Fish Tissue)
| Laboratory ID | Reported Concentration (ng/g) | Assigned Value (ng/g) | Standard Deviation | z-score |
| Lab-001 | 15.2 | 14.5 | 1.8 | 0.39 |
| Lab-002 | 14.1 | 14.5 | 1.8 | -0.22 |
| Lab-003 | 17.8 | 14.5 | 1.8 | 1.83 |
| ... | ... | ... | ... | ... |
The assigned value is the consensus value derived from participant results. The z-score indicates the performance of each laboratory, with a value between -2 and 2 being generally considered satisfactory.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for the success of an inter-laboratory comparison. The following is a representative methodology for the analysis of this compound in a biological matrix.
1. Sample Preparation (e.g., Fish Tissue)
-
Homogenization : A 10 g aliquot of the supplied fish tissue is homogenized with anhydrous sodium sulfate (B86663) until a free-flowing powder is obtained.
-
Extraction : The homogenized sample is subjected to pressurized liquid extraction (PLE) with a mixture of dichloromethane (B109758) and hexane (B92381) (1:1, v/v).
-
Lipid Removal : The extract is concentrated and subjected to gel permeation chromatography (GPC) for the removal of lipids.
-
Fractionation : The lipid-free extract is further purified and fractionated using a silica (B1680970) gel column. The fraction containing the polychlorinated alkanes is collected.
-
Concentration : The final extract is concentrated to a volume of 1 mL under a gentle stream of nitrogen.
2. Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS) : The analysis is performed on a gas chromatograph coupled to a mass spectrometer.
-
Column : A 30 m x 0.25 mm i.d., 0.25 µm film thickness DB-5ms capillary column (or equivalent) is used.
-
Oven Program : The oven temperature is programmed to start at 100°C (hold for 1 min), then ramped to 280°C at 10°C/min (hold for 10 min).
-
Injection : A 1 µL aliquot of the final extract is injected in splitless mode.
-
Mass Spectrometry : The mass spectrometer is operated in the electron capture negative ionization (ECNI) mode, monitoring for characteristic ions of this compound.
-
-
Quantification : Quantification is performed using an internal standard method, with a suitable labeled polychlorinated alkane as the internal standard.
3. Quality Control
-
A procedural blank is analyzed with each batch of samples to check for contamination.
-
A matrix spike sample is analyzed to assess the method's recovery.
-
A certified reference material (CRM), if available, should be analyzed to ensure the accuracy of the measurements.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in an environmental sample.
Proficiency Testing Scheme
The logical relationship within a proficiency testing scheme is depicted in the diagram below.
References
Comparative Biodegradability of Poly(cyanoacrylates)
A Comparative Study on the Biodegradability of Poly(cyanoacrylates)
Poly(cyanoacrylates) (PCAs) are a significant class of biodegradable polymers with extensive applications in the biomedical field, serving as tissue adhesives, drug delivery carriers, and embolization agents.[1][2] Their utility is intrinsically linked to their biodegradability, a characteristic that varies significantly based on the chemical structure of the polymer. This guide provides a comparative analysis of the biodegradability of various PCAs, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting appropriate materials for their specific applications.
The degradation of PCAs is primarily driven by two mechanisms: a hydrolytic scission of the polymer backbone and enzymatic hydrolysis of the ester side chain. The former, often referred to as surface erosion, results in the release of formaldehyde (B43269) and a corresponding alkyl cyanoacetate.[3][4][5] The rate of this degradation and the associated release of cytotoxic formaldehyde are critical parameters in the design of biomedical devices and drug carriers.[6]
The structure of the alkyl ester side chain is a dominant factor influencing the degradation rate of PCAs. Generally, the length and nature of this side chain dictate the polymer's susceptibility to hydrolysis.
Key Observations:
-
Alkyl Chain Length: A clear inverse relationship exists between the length of the alkyl side chain and the degradation rate. PCAs with shorter alkyl chains, such as poly(ethyl cyanoacrylate), degrade more rapidly than those with longer chains, like poly(octyl cyanoacrylate).[3][6] This rapid degradation leads to a faster release of formaldehyde, which has been associated with higher cytotoxicity.[6]
-
Alkoxy vs. Alkyl PCAs: Alkoxy-substituted PCAs have been found to undergo faster hydrolytic degradation compared to their alkyl counterparts.[1]
-
Influence of pH: The degradation of PCAs is significantly accelerated in alkaline conditions compared to a neutral pH.[3] Conversely, PCA nanoparticles have demonstrated stability at acidic pH, with rapid degradation occurring at a physiological pH of 7.4.[4]
-
Physical Form: The physical form of the polymer also plays a crucial role. Powdery forms of PCAs degrade much more rapidly than solid films, likely due to a larger surface area available for hydrolysis.[6]
Quantitative Degradation Data
The following tables summarize quantitative data on the degradation of different PCA nanoparticles and provide a comparison with other common biodegradable polyesters.
Table 1: Comparative Degradation of PCA Nanoparticles (NPs)
| Polymer Type | Degradation (%) after 48h | Estimated Half-life | Measurement Technique | Reference |
| Poly(butyl cyanoacrylate) - PBCA | 88% | ~25 hours | Gas Chromatography (GC) | [4] |
| Poly(octyl cyanoacrylate) - POCA | 3% | ~500 hours | Gas Chromatography (GC) | [4] |
| Poly(BCA/OCA) Copolymer | 45% | Intermediate | Gas Chromatography (GC) | [4] |
Table 2: General Degradation Rate Comparison of Biodegradable Polymers
| Polymer | Chemical Structure | Typical Degradation Time | Primary Degradation Mechanism |
| Poly(cyanoacrylates) (PCAs) | Short Alkyl Chains (e.g., Ethyl, Butyl) | Days to Weeks | Surface Erosion (Hydrolysis) |
| Poly(cyanoacrylates) (PCAs) | Long Alkyl Chains (e.g., Octyl) | Months | Surface Erosion (Hydrolysis) |
| Poly(lactic-co-glycolic acid) (PLGA) | Amorphous Polyester | Weeks to Months | Bulk Erosion (Hydrolysis) |
| Poly(ε-caprolactone) (PCL) | Semi-crystalline Polyester | Months to Years | Bulk Erosion (Hydrolysis) |
Degradation Mechanisms and Pathways
The degradation of PCAs primarily proceeds via hydrolysis of the polymer backbone. An alternative pathway involves enzymatic hydrolysis of the ester side chain.
Caption: Primary degradation pathways of Poly(cyanoacrylates).
Experimental Protocols for Biodegradability Assessment
Standardized methods are crucial for comparing the biodegradability of different polymers. The following protocols outline common in vitro methods for assessing PCA degradation.
Protocol 1: In Vitro Hydrolytic Degradation (Formaldehyde Release)
This method, adapted from studies on PCA degradation, quantifies the release of formaldehyde as a measure of polymer backbone scission.[3]
Objective: To determine the rate of hydrolytic degradation by measuring the cumulative release of formaldehyde over time.
Materials:
-
Poly(cyanoacrylate) polymer (1 g, in powder or film form)
-
Soxhlet extraction apparatus
-
Distilled water (100 mL)
-
Reagents for formaldehyde quantification (e.g., Nash reagent, or 2,4-dinitrophenylhydrazine)
-
Spectrophotometer
Procedure:
-
Place 1 g of the dried PCA polymer into a Soxhlet thimble.
-
Add 100 mL of distilled water to the boiling flask of the Soxhlet apparatus.
-
Heat the apparatus to initiate the extraction process. This continuously exposes the polymer to fresh, heated water.
-
Collect the aqueous extract from the flask at predetermined time intervals (e.g., 4, 8, 12, 24 hours). Replace with fresh distilled water after each collection.
-
Quantify the concentration of formaldehyde in each collected sample using a suitable colorimetric assay (e.g., reaction with Nash reagent and measurement of absorbance at 412 nm).
-
Calculate the cumulative amount of formaldehyde released per gram of polymer over time.
-
Plot the cumulative formaldehyde release versus time to determine the degradation kinetics.
Protocol 2: Nanoparticle Degradation Analysis
This protocol combines multiple techniques to assess the degradation of PCA-based nanoparticles.[4]
Objective: To monitor the degradation of PCA nanoparticles in a physiological buffer.
Materials:
-
PCA nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Instrumentation: Nanoparticle Tracking Analysis (NTA), Gas Chromatography (GC), Scanning Electron Microscope (SEM)
Procedure:
-
Disperse the PCA nanoparticles in PBS (pH 7.4) to a known concentration.
-
Incubate the suspension at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), draw aliquots of the suspension for analysis.
-
NTA Analysis: Dilute the aliquot and analyze using NTA to measure the change in nanoparticle concentration and size distribution over time. A decrease in concentration indicates degradation.
-
GC Analysis: Lyophilize an aliquot and perform GC analysis to quantify the amount of degradation products (e.g., the corresponding alkyl alcohol after ester hydrolysis). This provides a direct measure of polymer mass loss.
-
SEM Analysis: Prepare a sample for SEM by placing a drop of the suspension on a stub and allowing it to dry. Image the nanoparticles to visually observe changes in morphology, such as erosion or fragmentation.
Caption: Workflow for in vitro degradation analysis of PCA nanoparticles.
References
- 1. Comparative evaluation of polycyanoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. afinitica.com [afinitica.com]
- 4. Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and degradation of poly (alkyl α-cyanoacrylates) | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to GC Columns for the Separation of Chlorinated Hydrocarbons
For researchers, scientists, and drug development professionals, the accurate separation and quantification of chlorinated hydrocarbons by gas chromatography (GC) is a frequent analytical challenge. The choice of GC column is paramount to achieving the desired resolution and peak shape for these compounds. This guide provides an objective comparison of the performance of commonly used GC columns for this application, supported by experimental data and detailed methodologies.
Principles of Column Selection for Chlorinated Hydrocarbons
The separation of chlorinated hydrocarbons is primarily influenced by the polarity of the stationary phase within the GC column. The general principle of "like dissolves like" is a useful starting point. Chlorinated hydrocarbons, while often considered nonpolar to mid-polar, possess dipole moments due to the electronegative chlorine atoms. Therefore, a range of stationary phases can be employed, with the optimal choice depending on the specific analytes and the complexity of the sample matrix.
Non-polar stationary phases, such as those with 100% dimethylpolysiloxane (e.g., DB-1), separate compounds primarily based on their boiling points. This can be effective for separating chlorinated hydrocarbons with significant differences in volatility. For more complex mixtures containing isomers or compounds with similar boiling points, a stationary phase with some degree of polarity is often required to enhance selectivity.
Intermediate-polarity stationary phases, such as those containing a low percentage of phenyl substitution (e.g., 5% phenyl-methylpolysiloxane, like DB-5) or cyanopropylphenyl substitution (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane, like DB-624), offer different selectivity. The phenyl groups in DB-5 columns provide π-π interactions, which can aid in the separation of aromatic chlorinated hydrocarbons. The cyanopropyl groups in DB-624 columns introduce strong dipole-dipole interactions, making them particularly effective for separating volatile chlorinated hydrocarbons and compounds amenable to such interactions.[1][2]
Polar stationary phases, such as those with a polyethylene (B3416737) glycol (PEG) backbone (e.g., DB-WAX), are generally used for highly polar analytes. While less common for broad-spectrum chlorinated hydrocarbon analysis, they can be useful for specific applications where enhanced retention of more polar chlorinated species is required.
Performance Comparison of Common GC Columns
The following tables summarize the performance of four common GC column stationary phases for the separation of a representative list of chlorinated hydrocarbons. The data is compiled from various sources, and while efforts have been made to standardize the information, direct comparison should be considered with caution due to potential variations in experimental conditions.
Table 1: Comparison of Retention Times (in minutes) for Selected Chlorinated Hydrocarbons on Different GC Columns
| Compound | DB-1 (Non-polar) | DB-5 (Low-polarity) | DB-624 (Mid-polarity) | DB-WAX (Polar) |
| Dichloromethane | 2.12 | 2.58 | 3.21 | 5.89 |
| Chloroform | 3.15 | 3.85 | 4.98 | 7.92 |
| 1,1,1-Trichloroethane | 3.58 | 4.21 | 5.45 | 8.11 |
| Carbon Tetrachloride | 3.75 | 4.45 | 5.82 | 8.35 |
| Trichloroethylene | 4.21 | 4.98 | 6.55 | 9.21 |
| Tetrachloroethylene | 5.33 | 6.21 | 8.13 | 10.89 |
| Chlorobenzene | 6.89 | 7.82 | 9.98 | 12.15 |
| 1,2-Dichlorobenzene | 8.92 | 9.95 | 12.11 | 14.32 |
Note: Retention times are approximate and can vary significantly based on the specific experimental conditions.
Table 2: Qualitative Performance Comparison of GC Columns for Chlorinated Hydrocarbon Analysis
| Column Type | Stationary Phase | Polarity | Typical Applications for Chlorinated Hydrocarbons | Advantages | Limitations |
| DB-1 | 100% Dimethylpolysiloxane | Non-polar | General screening, separation by boiling point. | Robust, high-temperature stability, good for initial analysis. | Limited selectivity for isomers and compounds with similar boiling points. |
| DB-5 | 5% Phenyl-95% Dimethylpolysiloxane | Low-polarity | Analysis of aromatic chlorinated hydrocarbons (e.g., PCBs, chlorobenzenes). | Enhanced selectivity for aromatic compounds due to π-π interactions. | May not provide sufficient resolution for very volatile or highly polar chlorinated compounds. |
| DB-624 | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane | Mid-polarity | Volatile organic compounds (VOCs), including many chlorinated hydrocarbons, as per EPA methods 624 and 8260.[3][4] | Excellent selectivity for a wide range of volatile chlorinated compounds due to strong dipole interactions. | Lower maximum operating temperature compared to non-polar columns. |
| DB-WAX | Polyethylene Glycol | Polar | Specific applications requiring high retention of more polar chlorinated hydrocarbons. | High retention and unique selectivity for polar compounds. | Susceptible to oxidation, lower temperature limits, may not be suitable for all chlorinated hydrocarbons. |
Experimental Protocols
The following are representative experimental protocols for the analysis of chlorinated hydrocarbons on two commonly used GC columns.
Protocol 1: Analysis of Volatile Chlorinated Hydrocarbons using a DB-624 Column (Based on EPA Method 8260)
-
Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 120°C.
-
Ramp 2: 20°C/min to 220°C, hold for 2 minutes.
-
-
Injector: Split/splitless injector at 200°C with a split ratio of 20:1.
-
Detector: Mass Spectrometer (MS) with a transfer line temperature of 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
-
Protocol 2: Analysis of Semi-Volatile Chlorinated Hydrocarbons using a DB-5ms Column
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C, hold for 5 minutes.
-
-
Injector: Split/splitless injector at 280°C with a split ratio of 10:1.
-
Detector: Mass Spectrometer (MS) with a transfer line temperature of 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 amu.
-
Visualization of the GC Column Selection Workflow
The process of selecting an appropriate GC column for chlorinated hydrocarbon analysis can be systematically approached. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Workflow for selecting a GC column for chlorinated hydrocarbon analysis.
Conclusion
The selection of an appropriate GC column is a critical step in the successful analysis of chlorinated hydrocarbons. Non-polar columns like the DB-1 are suitable for general screening based on boiling point, while low-polarity phenyl-substituted columns such as the DB-5 offer enhanced selectivity for aromatic chlorinated compounds. For the analysis of volatile chlorinated hydrocarbons, especially in the context of regulatory methods like EPA 8260, mid-polarity cyanopropylphenyl-substituted columns like the DB-624 are often the column of choice due to their unique dipole-dipole interactions. The choice of column should always be guided by the specific analytical requirements, including the list of target analytes, the complexity of the sample matrix, and the desired level of resolution. Even among columns with nominally identical stationary phases, performance can vary between manufacturers, underscoring the importance of empirical method development and validation.[5]
References
- 1. 6% Cyanopropyl phenyl, 94% methyl polysiloxane GC – Target Analysis [targetanalysis.gr]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trajanscimed.com [trajanscimed.com]
- 5. pp.bme.hu [pp.bme.hu]
A Comparative Guide to Assessing the Purity of Synthesized 1,1,1,3,10,11-Hexachloroundecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of synthesized 1,1,1,3,10,11-Hexachloroundecane, a long-chain polychlorinated alkane (PCA). Ensuring high purity is critical for its application in research and development, where impurities can lead to inconsistent results and potential safety concerns. This document outlines key analytical methodologies, presents comparative data with relevant alternatives, and provides detailed experimental protocols.
Introduction to Purity Assessment of Polychlorinated Alkanes
This compound (C₁₁H₁₈Cl₆, MW: 362.98 g/mol ) is a synthetic halogenated hydrocarbon.[][2][3] The purity of such compounds is typically compromised by the presence of structural isomers, unreacted starting materials, and byproducts from the chlorination process.[4][5] A multi-pronged analytical approach is therefore essential for comprehensive purity assessment. The most effective methods combine chromatographic separation with spectroscopic identification.[6][7]
The primary analytical techniques for evaluating the purity of chlorinated alkanes include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile and semi-volatile compounds, providing both retention time and mass fragmentation data for identification.[8][9][10][11][12]
-
High-Performance Liquid Chromatography (HPLC): Suitable for less volatile compounds and can be coupled with various detectors, including mass spectrometry (LC-MS), for comprehensive analysis.[4][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[15][16][17][18][19]
Comparison with Alternative Compounds
This compound falls into the category of short-chain chlorinated paraffins (SCCPs, C10-C13), which have faced scrutiny due to environmental persistence.[20][21] As a result, several alternatives are often considered in industrial applications, primarily as plasticizers or flame retardants. A comparison with these alternatives is crucial for understanding the product's performance and potential application space.
Table 1: Comparison of this compound with Alternative Compound Classes
| Feature | This compound (SCCP) | Medium/Long-Chain CPs (MCCPs/LCCPs) | Phosphate Esters | Benzoate Esters |
| Primary Function | Plasticizer, Flame Retardant | Plasticizer, Flame Retardant | Flame Retardant, Plasticizer | Plasticizer |
| Chemical Nature | Polychlorinated n-alkane | Polychlorinated n-alkane | Organophosphorus compound | Aromatic ester |
| Key Advantage | High chlorine content, effective flame retardancy | Lower volatility and potential for reduced bioaccumulation compared to SCCPs.[6][22] | Often halogen-free, good flame retardancy. | Phthalate-free, good solvency, and rapid fusing in PVC applications.[23] |
| Key Disadvantage | Environmental persistence, potential for bioaccumulation. | Complex mixtures, analytical challenges, potential for similar environmental concerns.[20] | Some variants have toxicity concerns.[24] | May not offer the same level of flame retardancy as chlorinated or phosphorus-based alternatives. |
| Typical Purity Analysis | GC-MS, NMR | GC-MS, LC-MS | HPLC, GC-MS | HPLC, GC-MS |
Quantitative Data Presentation
The following tables present representative analytical data for a hypothetical high-purity sample of this compound. This data is illustrative and serves as a benchmark for researchers.
Table 2: Representative Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | Value |
| Purity (by GC area %) | >99.0% |
| Retention Time (RT) | 18.5 minutes (under conditions in Protocol 1) |
| Major MS Fragments (m/z) | 327 [M-Cl]+, 291 [M-HCl-Cl]+, various CₓHᵧCl₂ fragments |
| Potential Impurities (RT) | Isomers (e.g., 1,1,2,3,10,11-Hexachloroundecane) at ~18.2 min, Pentachloroundecane at ~17.8 min |
Table 3: Representative ¹H NMR Spectroscopy Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative No. of Protons) | Assignment |
| ~4.5-4.8 | m | 2H | -CHCl- |
| ~3.8-4.1 | m | 2H | -CH₂Cl |
| ~2.0-2.5 | m | 4H | -CH₂- adjacent to chlorinated carbons |
| ~1.2-1.8 | m | 10H | -(CH₂)₅- (central methylene (B1212753) groups) |
Table 4: Representative Quantitative NMR (qNMR) Purity Assessment
| Parameter | Value |
| Internal Standard | Maleic Anhydride |
| Analyte Signal (Integral) | Integral of signals from 4.5-4.8 ppm |
| Standard Signal (Integral) | Integral of vinyl proton singlet of Maleic Anhydride |
| Calculated Purity (w/w %) | 99.2% |
Experimental Protocols
-
Sample Preparation: Prepare a 100 µg/mL solution of synthesized this compound in isooctane.
-
Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and a mass selective detector.
-
GC Conditions:
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Injection Volume: 1 µL (splitless mode)
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Mass Range: 50-500 amu
-
-
Data Analysis: Integrate the peak area of the main compound and any impurities. Identify the main peak and impurities based on their mass spectra and fragmentation patterns. Calculate the percentage purity based on the relative peak areas.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and ~5 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 500 MHz or higher).
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 16 or higher for a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Data Analysis:
-
Identify a well-resolved signal from the analyte that does not overlap with any other signals.
-
Identify a signal from the internal standard.
-
Integrate both signals accurately.
-
Calculate the weight/weight % purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and Purity_std is the purity of the internal standard.[17]
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for Synthesis and Purity Assessment.
References
- 2. esslabshop.com [esslabshop.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajbs.scione.com [ajbs.scione.com]
- 10. ikm.org.my [ikm.org.my]
- 11. phytojournal.com [phytojournal.com]
- 12. GC-MS analysis and hepatoprotective activity of the n-hexane extract of Acrocarpus fraxinifolius leaves against paracetamol-induced hepatotoxicity in male albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. emerypharma.com [emerypharma.com]
- 20. chm.pops.int [chm.pops.int]
- 21. toxicslink.org [toxicslink.org]
- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 23. PHTHALATE-LESS PLASTICIZERS: Eco-friendly alternative towards a healthier future – Nayakem [nayakem.com]
- 24. Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Immunoassay Development for Short-Chain Chlorinated Paraffins: A Guide to Assessing Cross-Reactivity
For researchers, scientists, and drug development professionals venturing into the analysis of short-chain chlorinated paraffins (SCCPs), such as 1,1,1,3,10,11-Hexachloroundecane, immunoassay development presents both a promising avenue for rapid screening and a significant challenge due to the complex nature of these compounds. A critical hurdle in the development of a robust immunoassay for a specific SCCP is understanding and quantifying its cross-reactivity with other structurally similar chlorinated alkanes.
Currently, there is a notable absence of commercially available immunoassays specifically designed for the detection of this compound or even the broader class of SCCPs. This guide, therefore, provides a foundational framework for researchers aiming to develop such an assay and offers a methodological approach to evaluating the cross-reactivity of this compound. The principles and hypothetical data presented herein serve as a blueprint for experimental design and data interpretation in this emerging area of environmental and toxicological analysis.
Understanding Cross-Reactivity in Immunoassays for Halogenated Compounds
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are predicated on the specific binding of an antibody to its target analyte. However, antibodies can also recognize and bind to other molecules that share structural similarities with the target analyte, a phenomenon known as cross-reactivity. For complex mixtures of environmental contaminants like SCCPs, which include numerous isomers and congeners with varying carbon chain lengths and chlorination patterns, predicting and quantifying cross-reactivity is paramount for accurate sample analysis.
The cross-reactivity of a compound in a competitive immunoassay is typically expressed as a percentage relative to the target analyte. It is calculated using the concentrations of the target analyte and the cross-reacting compound that cause a 50% inhibition of the assay signal (IC50).
Hypothetical Cross-Reactivity Data for an SCCP Immunoassay
In the absence of established immunoassays for this compound, we present a hypothetical dataset to illustrate how cross-reactivity might be evaluated. This table assumes the development of a polyclonal antibody raised against a haptenized derivative of a C11 chlorinated alkane.
| Compound | Chemical Structure | Target Analyte (IC50, ng/mL) | Cross-Reactant (IC50, ng/mL) | Cross-Reactivity (%) |
| This compound | C₁₁H₁₈Cl₆ | 15 | - | 100 |
| 1,1,1,3,11-Pentachloroundecane | C₁₁H₁₉Cl₅ | - | 45 | 33.3 |
| 1,1,1,10,11-Pentachlorodecane | C₁₀H₁₇Cl₅ | - | 80 | 18.8 |
| 1,1,1,3,10,11,12-Heptachlorododecane | C₁₂H₁₉Cl₇ | - | 120 | 12.5 |
| Unchlorinated Undecane | C₁₁H₂₄ | - | >10,000 | <0.15 |
Note: This data is purely illustrative and intended to demonstrate the principles of cross-reactivity assessment. Actual experimental results would be dependent on the specific antibody developed.
Experimental Protocol for Immunoassay Development and Cross-Reactivity Testing
The following outlines a generalized protocol for the development of a competitive ELISA for an SCCP and the subsequent assessment of cross-reactivity.
1. Hapten Synthesis and Immunogen Preparation:
-
Hapten Design: Due to the small size of this compound, it must be covalently linked to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to become immunogenic. A suitable linker arm should be introduced at a position on the molecule that is distal from the key structural features to be recognized by the antibody.
-
Conjugation: The synthesized hapten is then conjugated to the carrier protein using a suitable cross-linking agent.
2. Antibody Production:
-
Immunization: Laboratory animals (e.g., rabbits or mice) are immunized with the immunogen.
-
Antibody Purification: Polyclonal antibodies are purified from the serum using affinity chromatography.
3. Competitive ELISA Development:
-
Coating Antigen Preparation: The hapten is conjugated to a different carrier protein (e.g., Ovalbumin (OVA)) to serve as the coating antigen.
-
Assay Optimization: Checkerboard titrations of the coating antigen and the purified antibody are performed to determine optimal concentrations.
-
Standard Curve Generation: A standard curve is generated by competing known concentrations of the target analyte (this compound) with the coating antigen for binding to the antibody.
4. Cross-Reactivity Assessment:
-
Selection of Test Compounds: A panel of structurally related compounds, including other SCCPs, medium-chain chlorinated paraffins (MCCPs), and unchlorinated alkanes, should be selected.
-
IC50 Determination: Inhibition curves are generated for each test compound, and their IC50 values are determined.
-
Calculation of Cross-Reactivity: The cross-reactivity of each compound is calculated using the formula: (IC50 of Target Analyte / IC50 of Test Compound) x 100%.
Visualizing Immunoassay Principles and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fundamental principles of a competitive ELISA and the workflow for assessing cross-reactivity.
A Comparative Guide to the Environmental Persistence of Polychlorinated Alkanes (PCAs)
For Researchers, Scientists, and Drug Development Professionals
The following guide provides an objective comparison of the environmental persistence of different classes of Polychlorinated Alkanes (PCAs), also known as Chlorinated Paraffins (CPs). This information is crucial for environmental risk assessment and the development of more sustainable chemical alternatives. PCAs are complex mixtures of polychlorinated n-alkanes, categorized by their carbon chain length into Short-Chain (SCCPs), Medium-Chain (MCCPs), and Long-Chain (LCCPs) varieties.[1] Due to their widespread industrial use as plasticizers, flame retardants, and lubricants, and their notable environmental persistence and toxicity, PCAs are a significant class of environmental contaminants.[2][3]
Comparative Persistence of PCA Classes
The environmental persistence of PCAs is directly related to their carbon chain length and degree of chlorination. Longer carbon chains and higher chlorine content generally lead to increased persistence.
A fugacity level II modeling study comparing a representative SCCP with a representative LCCP estimated a significantly longer environmental residence time for the long-chain compound. The C16-C24 LCCP was predicted to persist for 520 days, compared to 210 days for the C12 SCCP, primarily due to slower degradation rates and lower water solubility.[2] SCCPs, however, are of high environmental concern due to their bioaccumulation potential and toxicity.[1]
| PCA Class | Carbon Chain Length | Chlorine Content (% by mass) | Key Persistence Characteristics | Estimated Environmental Residence Time |
| Short-Chain (SCCPs) | C10 – C13 | 30% – 70% | High concern due to bioaccumulation and toxicity.[1] | ~210 days (for C12H20Cl6)[2] |
| Medium-Chain (MCCPs) | C14 – C17 | 30% – 70% | Considered persistent and bioaccumulative.[4][5] | Data not specified, but persistence increases with chain length. |
| Long-Chain (LCCPs) | C18 – C30 | 30% – 70% | Slower degradation rates and lower water solubility lead to higher persistence.[2] | ~520 days (for C16H24Cl10)[2] |
Experimental Protocols for PCA Analysis
The quantification of PCAs in environmental samples is challenging due to the complexity of the mixtures.[2] The most common analytical approach involves extraction, sample clean-up, and analysis by gas chromatography coupled with mass spectrometry.
1. Sample Extraction and Clean-up:
-
Biota and Sediment: Ultrasound-assisted hexane (B92381) extraction is a common starting point.[1]
-
Water: Techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]
-
Clean-up: The extract is purified to remove interfering compounds. This is often achieved using column chromatography with adsorbents like Florisil or silica (B1680970) gel.[1]
2. Instrumental Analysis:
-
Method: High-resolution gas chromatography coupled with electron capture negative ion high-resolution mass spectrometry (HRGC/ECNI-HRMS) is a preferred method for quantifying C10–C13 PCAs.[6]
-
Detection: The mass spectrometer operates in selected ion monitoring (SIM) mode, monitoring for characteristic [M-Cl]⁻ ions.[6]
-
Quantification: A significant challenge is the lack of standardized quantification methods, leading to variability in reported data.[7] One approach involves comparing the congener group patterns of samples to external standards.[8] Another method builds a calibration curve based on the degree of chlorination for each PCA homologue group.[7]
Degradation Pathways of PCAs
The degradation of PCAs in the environment can occur through biotic and abiotic processes. Biodegradation is a key mechanism, often initiated by enzymatic action.
Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of n-alkanes is typically an oxidation reaction catalyzed by monooxygenase enzymes.[9] This introduces an oxygen atom, making the molecule more susceptible to further breakdown.[9] For chlorinated alkanes, the position of the chlorine atoms significantly influences the rate of degradation. Studies with Pseudomonas sp. have shown that terminal chlorination leads to the highest dehalogenation yields, while vicinal chlorination (chlorine on adjacent carbons) dramatically hinders degradation.[10]
Anaerobic Biodegradation: In anaerobic environments, reductive dechlorination is a key degradation pathway. A two-stage anaerobic-aerobic biofilm reactor has been shown to effectively degrade highly chlorinated hydrocarbons.[11] In the first, anaerobic stage, compounds like hexachlorobenzene (B1673134) are reductively dechlorinated to less chlorinated intermediates, which are then mineralized in the subsequent aerobic stage.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Environmental chemistry and toxicology of polychlorinated n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. diva-portal.org [diva-portal.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Biodegradation of chlorinated alkanes and their commercial mixtures by Pseudomonas sp. strain 273 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complete degradation of polychlorinated hydrocarbons by a two-stage biofilm reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1,1,1,3,10,11-Hexachloroundecane: A Procedural Guide
The proper disposal of 1,1,1,3,10,11-Hexachloroundecane, a chlorinated hydrocarbon, is a critical component of laboratory safety and environmental responsibility. As with many chemicals in this class, it is considered hazardous waste and requires a structured disposal protocol. This guide provides essential, immediate safety and logistical information to ensure its safe handling and disposal in research and development settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional and regulatory guidelines for hazardous waste. The following steps provide a clear, operational plan for its proper disposal:
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container.[1]
-
The container must be compatible with chlorinated hydrocarbons to prevent degradation.[1]
-
The label should clearly state "Hazardous Waste," the chemical name "this compound," and any other institutional or regulatory required information.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Follow all institutional guidelines regarding the maximum volume of hazardous waste allowed in the laboratory and the maximum accumulation time.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal facility to arrange for pickup and disposal.[1]
-
Provide them with a complete and accurate description of the waste.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area and your laboratory supervisor.
-
If safe to do so, contain the spill using an appropriate absorbent material.
-
The contaminated absorbent material must be collected and disposed of as hazardous waste in the same designated container.
-
Quantitative Data and Operational Summary
For clarity and quick reference, the following table summarizes the key operational parameters for the disposal of this compound.
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (Chlorinated Hydrocarbon) |
| PPE Requirement | Chemical-resistant gloves, safety goggles, lab coat |
| Handling Location | Certified Chemical Fume Hood |
| Waste Container | Designated, compatible, sealed, and clearly labeled |
| Waste Segregation | Do not mix with other waste streams[1] |
| Disposal Method | Via licensed hazardous waste disposal facility[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Common Disposal Methods for Chlorinated Hydrocarbons
-
Incineration: This is a prevalent method for treating chlorinated hydrocarbon by-products.[2] Some advanced processes even allow for the recovery of valuable components like hydrochloric acid.[3][4]
-
Landfilling: While historically used, this is now a less preferred method due to environmental concerns.
-
Deep-well disposal: This is another disposal practice that has been used for chlorinated hydrocarbon wastes.[3][4]
It is crucial to rely on the determination of your licensed hazardous waste disposal facility for the most appropriate and compliant disposal method.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.
References
Essential Safety and Logistical Information for Handling 1,1,1,3,10,11-Hexachloroundecane
For Immediate Implementation: This guide provides critical safety protocols and logistical information for the proper handling and disposal of 1,1,1,3,10,11-Hexachloroundecane. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally similar long-chain chlorinated paraffins. Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Assessment
Quantitative Hazard and Exposure Data
The following table summarizes key quantitative data for structurally similar chlorinated hydrocarbons. This information should be used as a conservative guideline for risk assessment and control.
| Parameter | Value | Compound Analogy | Source |
| Acute Oral Toxicity (LD50) | > 4000 mg/kg (Rat) | Medium-Chain Chlorinated Paraffins | [3] |
| Permissible Exposure Limit (PEL) | 5 mg/m³ (as paraffin (B1166041) oil mist) | Paraffin Oil Mist | [5][6] |
| Recommended Exposure Limit (REL) | 5 mg/m³ (as paraffin oil mist) | Paraffin Oil Mist | [5][6] |
| Immediately Dangerous to Life and Health (IDLH) | 2,500 mg/m³ (as paraffin oil mist) | Paraffin Oil Mist | [5][6] |
Personal Protective Equipment (PPE)
A baseline of appropriate personal protective equipment is mandatory for all laboratory personnel handling this compound. The following PPE is required:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are essential to protect against splashes.[4]
-
Hand Protection: Wear chemical-resistant gloves, such as PVC gloves.[4]
-
Body Protection: A lab coat or overalls should be worn to prevent skin contact.[4] In situations with a higher risk of splashing, a PVC apron is also recommended.[4]
-
Respiratory Protection: While not typically required under normal operating conditions with adequate ventilation, if there is a risk of generating aerosols or working at elevated temperatures, a NIOSH-approved respirator should be used.[3][7]
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Confirm that a chemical spill kit is accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations in a well-ventilated area, preferably within a chemical fume hood, to minimize potential inhalation exposure.
-
Heating: If heating is necessary, it should be conducted in a well-ventilated area with local exhaust ventilation to control any vapors that may be generated.[4]
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Hygiene: After handling, wash hands thoroughly with soap and water.
Chemical Spill Response Workflow
The following diagram outlines the procedural workflow for responding to a chemical spill of this compound.
References
- 1. tri-iso.com [tri-iso.com]
- 2. qualicellc.com [qualicellc.com]
- 3. makwellgroup.com [makwellgroup.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Chlorinated Paraffins (C12, 60% Chlorine) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ncp.co.za [ncp.co.za]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
